molecular formula C7H4ClIO2 B077137 5-Chloro-2-iodobenzoic acid CAS No. 13421-00-6

5-Chloro-2-iodobenzoic acid

Cat. No.: B077137
CAS No.: 13421-00-6
M. Wt: 282.46 g/mol
InChI Key: NRPQWTVTBCRPEL-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzoic acid is a high-value, multi-functional halogenated benzoic acid derivative serving as a critical synthon in advanced organic synthesis and pharmaceutical research. Its distinct molecular architecture, featuring both chloro and iodo substituents on the aromatic ring adjacent to a carboxylic acid functional group, makes it an exceptionally versatile intermediate. The carboxylic acid allows for straightforward derivatization into amides, esters, and acid chlorides, while the halogen atoms, particularly the reactive iodine, are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the efficient construction of complex, functionalized biaryl systems and other molecular scaffolds that are central to drug discovery programs, particularly in the development of kinase inhibitors, agrochemicals, and materials for organic electronics. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and as a precursor for synthesizing libraries of compounds for high-throughput screening. Supplied with documented high purity, this compound ensures reliable and reproducible results in your most demanding synthetic applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-iodobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPQWTVTBCRPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158596
Record name 5-Chloro-2-iodobenzoic acid
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Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-00-6
Record name 5-Chloro-2-iodobenzoic acid
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Record name 5-Chloro-2-iodobenzoic acid
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Record name 5-Chloro-2-iodobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid (CAS Number: 13421-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-iodobenzoic acid, with CAS number 13421-00-6, is a halogenated aromatic carboxylic acid that serves as a versatile and crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and an iodine atom, provides multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic applications, and detailed experimental protocols for its use in significant reactions. Particular emphasis is placed on its role as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.

Chemical and Physical Properties

This compound is a solid at room temperature. The physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 13421-00-6[1]
Molecular Formula C₇H₄ClIO₂[1]
Molecular Weight 282.46 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 172-174 °C[3]
Boiling Point 336.4 °C at 760 mmHg (Predicted)[3]
Density 2.077 g/cm³ (Predicted)[3]
pKa 2.49 (Predicted)[2]
Solubility Soluble in methanol.[2]
InChI InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)[4]
SMILES C1=CC(=C(C=C1Cl)C(=O)O)I[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[4] Below is a summary of expected spectral characteristics based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the iodine and meta to the chlorine would likely be the most downfield, followed by the proton ortho to the chlorine and meta to the iodine, and finally the proton para to the iodine and meta to the carboxylic acid. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the iodine atom will also be significantly shifted. Due to the influence of the different halogen substituents, all six aromatic carbons are expected to be chemically non-equivalent. For benzoic acid itself, the carboxyl carbon appears around 167 ppm, and the aromatic carbons are in the 128-133 ppm range.[5] In 5-bromo-2-chlorobenzoic acid, the aromatic carbons appear in a similar range.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]

  • C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.[7]

  • C=O stretch (carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹.[5]

  • C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[7]

  • C-O stretch and O-H bend: Bands in the fingerprint region, typically between 1440-1210 cm⁻¹.[5]

  • C-Cl and C-I stretches: These will appear at lower frequencies in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (282.46). Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak is expected. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8][9] The base peak is often the [M-OH]⁺ fragment.[10]

Key Synthetic Applications and Experimental Protocols

This compound is a valuable synthetic intermediate due to its distinct reactive sites. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can undergo standard transformations such as esterification and amidation.[1]

Role in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)

This compound and its isomer, 2-chloro-5-iodobenzoic acid, are critical starting materials for the synthesis of SGLT2 inhibitors like Dapagliflozin.[11] These drugs lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.

The synthesis of Dapagliflozin involves the coupling of the substituted phenyl ring with a protected glucose derivative. The halogenated benzoic acid provides the core structure of the aglycone portion of the drug.

SGLT2_Synthesis_Pathway 5-Chloro-2-iodobenzoic_acid This compound (or isomer) Intermediate_1 Friedel-Crafts Acylation or similar coupling 5-Chloro-2-iodobenzoic_acid->Intermediate_1 Intermediate_2 Reduction Intermediate_1->Intermediate_2 Dapagliflozin_Precursor Coupling with protected glucose Intermediate_2->Dapagliflozin_Precursor Dapagliflozin Dapagliflozin Dapagliflozin_Precursor->Dapagliflozin

Caption: General synthetic workflow for SGLT2 inhibitors.

A detailed synthetic route to Dapagliflozin often starts with the isomer, 5-bromo-2-chlorobenzoic acid.[12] A key step involves a Friedel-Crafts acylation followed by reduction and subsequent coupling with a protected gluconolactone.[13]

Experimental Protocol: Synthesis of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (A Dapagliflozin Precursor Intermediate) [14]

This protocol describes the Friedel-Crafts acylation of phenetole with the acid chloride derived from 2-chloro-5-iodobenzoic acid, an isomer of the title compound, illustrating a key transformation in Dapagliflozin synthesis.

  • Acid Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 eq) and stir the mixture for one hour at room temperature.

  • Friedel-Crafts Acylation: Cool the reaction mixture to -15 °C to -10 °C. Add aluminum chloride (1.2 eq) while maintaining the temperature. To this mixture, add phenetole (1.0 eq) and stir for 2 hours at -10 °C to -5 °C.

  • Workup: Monitor the reaction by HPLC. Upon completion, quench the reaction by adding water and dilute hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired ketone.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck reactions.

Cross_Coupling_Reactions Aryl_Halide This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd catalyst, base) Aryl_Halide->Suzuki Sonogashira Sonogashira (Terminal Alkyne, Pd/Cu catalyst, base) Aryl_Halide->Sonogashira Heck Heck (Alkene, Pd catalyst, base) Aryl_Halide->Heck Product_Suzuki Biaryl Product Suzuki->Product_Suzuki Product_Sonogashira Aryl-Alkyne Product Sonogashira->Product_Sonogashira Product_Heck Substituted Alkene Product Heck->Product_Heck

Caption: Key cross-coupling reactions of the title compound.

3.2.1. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15][16]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and add water. Acidify with dilute HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

3.2.2. Sonogashira Coupling

This reaction couples the aryl halide with a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling [17][18]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq). Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

3.2.3. Heck Reaction

The Heck reaction couples the aryl halide with an alkene.[2][11]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).

  • Solvent and Degassing: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and degas the mixture.

  • Reaction: Heat the reaction to the required temperature (typically 80-120 °C) and monitor its progress.

  • Workup: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Amide and Ester Formation

The carboxylic acid group of this compound can be readily converted to amides and esters using standard procedures.

3.3.1. Amide Formation (Amidation)

Experimental Protocol: General Procedure for Amide Coupling [3]

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1-1.5 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the crude amide by column chromatography or recrystallization.

3.3.2. Ester Formation (Esterification)

Experimental Protocol: General Procedure for Fischer Esterification [19][20]

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude ester by column chromatography or distillation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules, most notably SGLT2 inhibitors for the treatment of type 2 diabetes. This guide provides a comprehensive overview of its properties, reactivity, and detailed experimental protocols, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the synthesis of complex molecules, including SGLT2 inhibitors used in the treatment of diabetes.[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and generalized methods for property determination.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that this compound is often referred to by its isomer's name, 2-Chloro-5-iodobenzoic acid, and may be associated with multiple CAS numbers, though they refer to the same chemical structure.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[3][4][5][6][7]
Molecular Weight 282.46 g/mol [3][4][5][6][8][9]
CAS Number 13421-00-6, 19094-56-5[3][4][5][6][7][8][10]
Appearance White to light yellow or light tan solid/crystal powder[3][5][8][11]
Melting Point 157-161 °C[3][5][10][12]
172-174 °C[8][13]
153.5-162.5 °C[11]
Boiling Point 353.12 °C at 760 mmHg[3]
~336.4 °C at 760 mmHg[8][13]
Density ~2.077 g/cm³[3][8]
Solubility Soluble in methanol. Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[3][14][3][14]
pKa 2.53 ± 0.25 (Predicted)[3]
LogP 2.64 - 2.8[4][5][9]
Flash Point ~167.4 °C[3][5]
~157.2 °C[8][13]
Vapor Pressure 1.35E-05 mmHg at 25°C[3]
Refractive Index 1.673[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of an aminobenzoic acid precursor followed by a Sandmeyer-type reaction. The following protocol is a representative example based on published patent literature.[2][15][16]

Materials:

  • 2-Chloro-5-aminobenzoic acid

  • 20% Aqueous sulfuric acid

  • Sodium nitrite

  • Urea

  • Potassium iodide

  • Ethyl acetate

  • 1N Hydrochloric acid

  • 10% Sodium bisulfite solution

  • Saturated brine solution

  • Magnesium sulfate

  • Toluene

Procedure:

  • Diazotization: 2-Chloro-5-aminobenzoic acid (123 g) is added to 20% aqueous sulfuric acid (2000 g) and the mixture is cooled to between 0-10 °C.[15][16] An aqueous solution of sodium nitrite (51 g in 200 g of water) is then added dropwise while maintaining the temperature.[15][16] The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, urea (1.2 g) is added to quench any excess nitrous acid. The solution is then cooled to 0 °C.[15][16]

  • Iodination: A solution of potassium iodide (130 g in 500 g of water) is added rapidly. The reaction mixture is warmed to room temperature and stirred until gas evolution ceases, followed by an additional 30 minutes of stirring.[15][16]

  • Work-up and Extraction: The resulting mixture is filtered, and the collected brown solid is washed with water. This solid is then dissolved in ethyl acetate (400 g).[15][16] The organic solution is washed sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).[16]

  • Purification and Crystallization: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure at 50 °C to yield the crude product.[15][16] For further purification, the crude solid is heated in toluene (400 mL) at 80 °C for one hour, then cooled to 0-5 °C to induce crystallization.[15][16] The purified crystals are filtered and dried under reduced pressure at 50 °C to afford this compound as a pale yellow solid.[15][16]

Determination of Physicochemical Properties (General Methodologies)

Melting Point: The melting point of a crystalline solid like this compound can be determined using a digital melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is ramped up slowly (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Solubility: Qualitative solubility can be assessed by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, methanol, ethanol, diethyl ether). The mixture is agitated and observed for dissolution at room temperature and with gentle heating. For quantitative solubility, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in a known volume of the filtered solution is then determined, often by spectrophotometry or by evaporating the solvent and weighing the residue.

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A weighed amount of this compound is dissolved in a suitable solvent mixture (often water-cosolvent due to limited aqueous solubility). A standardized solution of a strong base (e.g., NaOH) is added in small increments. The pH of the solution is measured after each addition using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Visualizations

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

G cluster_synthesis Synthesis Workflow start Start: 2-Chloro-5-aminobenzoic acid diazotization Diazotization (H₂SO₄, NaNO₂) start->diazotization quenching Quenching (Urea) diazotization->quenching iodination Iodination (KI) quenching->iodination workup Work-up & Extraction (Ethyl Acetate, Washes) iodination->workup purification Purification (Toluene Crystallization) workup->purification product Product: this compound purification->product

References

5-Chloro-2-iodobenzoic acid molecular structure and weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It details the molecule's structural and physical properties, its significant role as a versatile building block in organic synthesis, and its applications in pharmaceutical and agrochemical development.

Core Molecular Properties and Structure

This compound, with the CAS Number 13421-00-6, is a disubstituted benzoic acid. Its structure, featuring both a chloro and an iodo substituent, makes it a valuable precursor for a wide array of organic transformations. The iodine atom is particularly suitable for various cross-coupling reactions, while the carboxylic acid group allows for modifications such as esterification and amidation.

Quantitative Data Summary

The key quantitative and identifying data for this compound are summarized in the table below for clear reference.

PropertyValueReference(s)
Molecular Formula C₇H₄ClIO₂[1][2][3]
Molecular Weight 282.46 g/mol [1][4]
Exact Mass 281.89445 g/mol [5]
CAS Number 13421-00-6[1][2][4]
IUPAC Name This compound[2]
Alternate Name 2-Iodo-5-chlorobenzoic acid[1]
Melting Point 172-174 °C[4]
Boiling Point 336.4 °C at 760 mmHg[4]
Density 2.077 g/cm³[4]
InChI Key NRPQWTVTBCRPEL-UHFFFAOYSA-N[2]

Synthetic Utility and Logical Workflow

The primary value of this compound in research and drug development lies in its role as a versatile synthetic intermediate.[3] The presence of three distinct functional handles—the carboxylic acid, the iodine atom, and the chlorine atom—allows for sequential and regioselective modifications to build molecular complexity. The iodine atom is a particularly effective leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This enables the introduction of a wide variety of substituents at the 2-position.

The following diagram illustrates the logical workflow of how this molecule serves as a scaffold in synthetic chemistry to generate diverse compound libraries for screening and development.

Synthetic_Utility A This compound B Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) A->B R-B(OH)₂, Pd cat. C Carboxylic Acid Derivatization (Amidation, Esterification) A->C R₂NH or R-OH D Diverse Biaryl Scaffolds B->D E Alkylated/Alkynylated Arenes B->E F Amide & Ester Libraries C->F G Novel Drug Candidates & Agrochemicals D->G E->G F->G

Synthetic utility of this compound.

Applications in Drug Development

This compound is a crucial starting material in the synthesis of modern pharmaceuticals, particularly anti-diabetic drugs.[6] It serves as a key intermediate for SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[7][8] The unique substitution pattern of the molecule provides a stable and adaptable scaffold necessary for designing compounds that can effectively target proteins involved in glucose metabolism.[7] Beyond diabetes, its derivatives are explored for developing novel anti-inflammatory agents and other targeted therapies.[8]

Representative Experimental Protocol: Synthesis of a Chloro-Iodobenzoic Acid Isomer

While a specific protocol for this compound is not detailed in the provided results, a common and illustrative method for synthesizing a closely related isomer, 2-chloro-5-iodobenzoic acid, involves a diazotization-iodination reaction sequence starting from an aminobenzoic acid precursor. This provides a relevant example of the chemistry involved.

Reaction: Synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid.[9]

Methodology:

  • Diazotization: 123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of a 20% aqueous sulfuric acid solution. The resulting mixture is cooled to and maintained at a temperature between 0 and 10 °C with constant stirring.[10]

  • An aqueous solution of sodium nitrite (prepared by dissolving 51 g of sodium nitrite in 200 g of water) is added dropwise to the reaction mixture. The reaction progress is monitored via Thin-Layer Chromatography (TLC).[10]

  • Upon completion of the diazotization, 1.2 g of urea is added to quench any excess nitrous acid. The mixture is then cooled to 0 °C.[9]

  • Iodination: A solution of potassium iodide (130 g KI dissolved in 500 g of water) is added rapidly to the cold diazonium salt solution.[9] The mixture is stirred, allowing it to warm to room temperature, until nitrogen gas evolution ceases. Stirring is continued for an additional 30 minutes to ensure the reaction is complete.[9]

  • Work-up and Purification: The resulting brown solid is collected by filtration and washed with 200 g of water.[9]

  • The crude solid is dissolved in 400 g of ethyl acetate and washed sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated brine. The organic phase is then dried over magnesium sulfate.[9]

  • The solvent is removed under reduced pressure. The resulting crude product is recrystallized from 400 mL of toluene at 80 °C, followed by cooling to 0-5 °C for 1 hour to induce crystallization.[9]

  • The purified solid is collected by suction filtration and dried under vacuum at 50 °C to yield the final product, 2-chloro-5-iodobenzoic acid.[9]

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-iodobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details various synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic chemistry endeavors.

Introduction

This compound, with the CAS number 13421-00-6, is a valuable building block in organic synthesis.[1][2] Its structure, featuring both chloro and iodo substituents on a benzoic acid framework, offers multiple reaction sites for constructing more complex molecules.[1] The iodine atom is particularly useful for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, while the carboxylic acid group allows for modifications like esterification and amidation.[1] This versatility makes it a sought-after intermediate in pharmaceutical drug discovery, agrochemical development, and materials science.[1] This guide will explore the most common and effective methods for its preparation.

Synthesis Pathways

Several synthetic routes to this compound have been reported, primarily starting from either substituted aminobenzoic acids or through direct iodination of chlorobenzoic acid. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Diazotization of 2-Amino-5-chlorobenzoic Acid

One of the most prevalent methods involves the diazotization of 2-amino-5-chlorobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. This classic transformation provides a reliable route to the target molecule.

Diagram of the diazotization pathway for this compound synthesis.

G A 2-Amino-5-chlorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-10°C C This compound B->C KI

Caption: Diazotization of 2-Amino-5-chlorobenzoic Acid.

Experimental Protocol:

A general procedure for the synthesis of this compound from 2-amino-5-chlorobenzoic acid is as follows:

  • To a 20% aqueous sulfuric acid solution (2000 g), add 2-amino-5-chlorobenzoic acid (123 g) while maintaining the temperature between 0 and 10 °C.[3]

  • Prepare a solution of sodium nitrite (51 g) in water (200 g) and add it dropwise to the reaction mixture.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:3).[3]

  • Upon completion, add urea (1.2 g) and cool the mixture to 0 °C with stirring.[3]

  • Quickly add a solution of potassium iodide (130 g) in water (500 g) and continue stirring until no more gas evolves, then stir for an additional 30 minutes.[3]

  • Filter the reaction mixture and wash the solid with water (200 g) to yield a brown solid.[3]

  • Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).[3]

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure at 50 °C to obtain the crude product.[3]

  • Recrystallize the crude product from toluene (400 mL) by heating to 80 °C for 1 hour, then cooling to 0-5 °C for 1 hour.[3]

  • Dry the resulting solid under reduced pressure at 50 °C to yield the final product.[3]

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Amino-5-chlorobenzoic acidNaNO₂, H₂SO₄, KI, UreaWater, Ethyl Acetate, Toluene0-10, 80, 0-5Not Specified93.799.6[3]
Pathway 2: Direct Iodination of 2-Chlorobenzoic Acid

Another common approach is the direct iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent in an acidic medium. This method is attractive due to the commercial availability of the starting material.

Diagram of the direct iodination pathway for this compound synthesis.

G A 2-Chlorobenzoic Acid B This compound A->B Iodine, (NH4)2S2O8 Acetic Acid, H2SO4 60-85°C

Caption: Direct Iodination of 2-Chlorobenzoic Acid.

Experimental Protocol:

  • In a suitable reactor, charge 2-chlorobenzoic acid (123.2 kg), acetic acid (460 L), iodine (100 kg), and ammonium persulfate (140 kg).[3]

  • Stir the reaction mass at room temperature for 30 minutes to form a uniform slurry.[3]

  • Slowly raise the temperature to 80-85 °C and maintain for three hours. Monitor the reaction for the disappearance of the starting material.[3]

  • Once the reaction is complete (starting material < 1%), cool the reaction mass to 60 °C.[3]

  • Slowly add water (1200 L) while maintaining the temperature around 60 °C.[3]

  • Add a 5% sodium thiosulfate solution (100 L) to quench any remaining iodine.[3]

  • Filter the precipitated solid to obtain the crude material.[3]

  • For purification, the crude product can be recrystallized from a mixture of acetic acid and water, followed by a second recrystallization from toluene.[4]

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Chlorobenzoic acidIodine, Ammonium persulfateAcetic acid80-85370 (crude)84.21 (crude)[3][4]
2-Chlorobenzoic acidIodine, Ammonium peroxodisulphate, Sulfuric acidGlacial acetic acid60-85Not Specified56.25-59.599.8-99.95[4]
Pathway 3: Multi-step Synthesis from o-Chlorobenzoic Acid

A longer, yet effective, synthesis starts with o-chlorobenzoic acid, which undergoes nitration, reduction of the nitro group to an amine, and finally diazotization and iodination.

Diagram of the multi-step synthesis from o-Chlorobenzoic Acid.

G A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B HNO3, H2SO4 -5 to 5°C C 2-Amino-5-chlorobenzoic Acid B->C Fe, NH4Cl Ethanol, Water 78-80°C D This compound C->D 1. NaNO2, H2SO4 2. KI

Caption: Multi-step synthesis from o-Chlorobenzoic Acid.

Experimental Protocols:

  • Step 1: Nitration of o-Chlorobenzoic Acid

    • Add concentrated sulfuric acid (196 g) to a reaction flask and then slowly add o-chlorobenzoic acid (31.2 g) with stirring until dissolved.[5]

    • Cool the mixture to -5 to 0 °C and add nitric acid (21.6 g, 65%) dropwise, maintaining the temperature between -5 and 5 °C.[5]

    • After the addition is complete, maintain the temperature at 0-5 °C for 2 hours.[5]

    • Quench the reaction by adding ice water (200 mL) dropwise, keeping the temperature below 25 °C.[5]

    • Stir for 30 minutes, then centrifuge the solid, wash with water (500 mL), and dry under reduced pressure at 50 °C to obtain 2-chloro-5-nitrobenzoic acid.[5]

  • Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid

    • In a reaction flask, combine 2-chloro-5-nitrobenzoic acid (75 g), iron powder (59 g), ethanol (800 mL), water (150 mL), and ammonium chloride (115 g).[6]

    • Heat the mixture to reflux (78-80 °C) for 5 hours.[6]

    • Filter the hot reaction mixture and wash the solid with hot ethanol (150 mL).[6]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

    • Recrystallize from ethyl acetate to yield 2-amino-5-chlorobenzoic acid.[6]

  • Step 3: Diazotization and Iodination This step follows the same procedure as described in Pathway 1.

Quantitative Data:

StepStarting MaterialReagentsYield (%)Purity (%)Reference
Nitrationo-Chlorobenzoic acidHNO₃, H₂SO₄95.898.5[5]
Reduction2-Chloro-5-nitrobenzoic acidFe, NH₄Cl95.199.1[6]
Diazotization/Iodination2-Amino-5-chlorobenzoic acidNaNO₂, H₂SO₄, KI93.799.6[5]
Pathway 4: Synthesis from Methyl Anthranilate

An alternative route begins with the readily available methyl anthranilate, involving iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis of the ester.[7]

Diagram of the synthesis pathway from Methyl Anthranilate.

G A Methyl Anthranilate B Ethyl 2-amino-5-iodobenzoate A->B Iodination C 2-Chloro-5-iodobenzoate B->C Sandmeyer Reaction (Chlorination) D This compound C->D Hydrolysis (NaOH, Ethanol)

Caption: Synthesis from Methyl Anthranilate.

Experimental Protocol:

  • Step 1 & 2: Iodination and Sandmeyer Reaction Detailed protocols for the initial steps of iodination of methyl anthranilate and the subsequent Sandmeyer reaction to introduce the chloro group are outlined in the patent literature.[7] A key step involves the diazotization of 2-amino-5-iodo ethyl benzoate followed by reaction with cuprous chloride.[7]

  • Step 3: Hydrolysis

    • In a clean flask, add purified water and sodium hydroxide. After dissolution, add ethanol and heat to 70-80 °C.[7]

    • Drip in 2-chloro-5-iodo ethyl benzoate over 1-2 hours and maintain the reaction for 2-4 hours.[7]

    • Cool the reaction mixture to below 30 °C and adjust the pH to 1-2 with acid.[7]

    • Filter the precipitate to obtain this compound.[7]

Quantitative Data:

StepDescriptionYield (%)Reference
OverallFour-step reaction from methyl anthranilate~80[7]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of method will depend on factors such as the cost and availability of starting materials, required scale of production, and desired final purity. The diazotization of 2-amino-5-chlorobenzoic acid offers a high-yield and high-purity route. Direct iodination of 2-chlorobenzoic acid is a more direct approach but may require more rigorous purification to remove isomers. The multi-step synthesis from o-chlorobenzoic acid is a robust method when the immediate precursor is not available. Finally, the route from methyl anthranilate provides another alternative with good overall yield. The detailed protocols and data presented in this guide should serve as a valuable resource for chemists in the planning and execution of the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Chloro-2-iodobenzoic acid (CAS No: 13421-00-6), a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust, generalized experimental protocols for determining these crucial parameters. These methodologies are based on established principles for active pharmaceutical ingredients (APIs) and chemical intermediates.

Core Properties of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both chloro and iodo substituents, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1]

PropertyValueReference(s)
Molecular Formula C₇H₄ClIO₂[2][3]
Molecular Weight 282.46 g/mol [2]
CAS Number 13421-00-6[2][3]
Appearance White to light tan solid/powder
Melting Point 172-174 °C

Solubility Profile

Specific quantitative solubility data for this compound is not widely available in published literature. However, based on the solubility of its isomer, 2-chloro-5-iodobenzoic acid, and general principles of organic chemistry, a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and good solubility in various organic solvents.

SolventQualitative Solubility
WaterLimited / Sparingly Soluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a standard approach for accurately determining the solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to permit the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.45 µm) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Record the weight of the collected filtrate.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

    • Analyze the concentration of this compound in the diluted solution using a validated, stability-indicating HPLC method.

    • Calculate the solubility in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h at constant T) A->B C Allow solid to settle (≥4h) B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtered sample E->F G Analyze by validated HPLC method F->G H Calculate solubility (mg/mL or mol/L) G->H G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 80°C) G Withdraw samples at time points A->G B Base Hydrolysis (0.1M NaOH, 40°C) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal Degradation (Solid, 105°C) D->G E Photolytic Degradation (ICH Q1B) E->G H Neutralize (for acid/base) G->H I Analyze by Stability-Indicating HPLC-PDA/MS H->I J Identify & Quantify Degradants I->J K Assess Mass Balance J->K Start This compound (Stock Solution / Solid) Start->A Start->B Start->C Start->D Start->E G Generalized Synthetic Pathway for SGLT2 Inhibitors A This compound (or isomer) B Activation (e.g., Acid Chloride Formation) A->B SOCl₂ or (COCl)₂ C Friedel-Crafts Acylation with substituted phenyl ether B->C Lewis Acid (e.g., AlCl₃) D Ketone Reduction C->D Reducing Agent (e.g., Et₃SiH) E Coupling with protected Gluconolactone D->E Grignard or Lithiation F Deprotection & Final Modification E->F Acid/Base Hydrolysis G SGLT2 Inhibitor (e.g., Empagliflozin) F->G

References

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an overview of the applications of 5-Chloro-2-iodobenzoic acid. The information is compiled and presented to meet the needs of professionals in research and development, ensuring safe and effective use of this versatile chemical intermediate.

Chemical Identity and Properties

This compound is a disubstituted benzoic acid derivative with the chemical formula C₇H₄ClIO₂.[1] It is a solid at room temperature and is primarily used as a building block in organic synthesis, particularly in the pharmaceutical industry.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data has been consolidated from various sources to provide a comprehensive overview.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO₂[1][2][3]
Molecular Weight 282.46 g/mol [1][2][3][4]
CAS Number 13421-00-6[1][2][3][5]
Appearance Solid[6]
Melting Point 172-174 °C[2]
Boiling Point 336.4 °C at 760 mmHg[2]
Density 2.077 g/cm³[2]
Flash Point 157.2 °C[2]
Vapor Pressure 4.42E-05 mmHg at 25 °C[2]
Synonyms 2-Iodo-5-chlorobenzoic acid[3]

Safety and Hazard Information

Understanding the hazards associated with this compound is crucial for safe handling. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The GHS classification for this compound indicates that it can cause significant health effects. The primary hazards are related to skin, eye, and respiratory irritation, as well as potential harm if swallowed.[5][7][8]

Caption: GHS Pictogram and Hazard Statements for this compound.

Health Effects and First Aid Measures

Exposure to this compound can lead to various health effects. Appropriate first aid measures should be readily available.

Exposure RouteHealth EffectsFirst Aid Measures
Inhalation May cause respiratory irritation.[5]Remove person to fresh air and keep comfortable for breathing. If symptoms persist, seek medical attention.[5][9]
Skin Contact Causes skin irritation, which may include redness and a burning sensation.[5][7]Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6][9]
Eye Contact Causes serious eye irritation or damage.[5][7]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[5][6][7][9]
Ingestion Harmful if swallowed.[7][8]Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[7][8][9]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures being performed. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Requirements cluster_ppe Recommended Personal Protective Equipment (PPE) Handling Handling This compound Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Handling->Eye_Protection Hand_Protection Hand Protection (Compatible chemical-resistant gloves) Handling->Hand_Protection Body_Protection Body Protection (Lab coat, protective clothing) Handling->Body_Protection Respiratory_Protection Respiratory Protection (Use in a well-ventilated area or fume hood. Respirator if dust is generated.) Handling->Respiratory_Protection

Caption: Recommended PPE for handling this compound.

Safe Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid contact with skin, eyes, and clothing.[6][9]

  • Avoid the formation of dust and aerosols.[5][6]

  • Wash hands thoroughly after handling.[5][9]

  • Do not eat, drink, or smoke when using this product.[7][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep the container tightly closed.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

In the event of an emergency, follow these established protocols.

Spill Response Workflow

A prompt and appropriate response to a spill is critical to prevent exposure and further contamination.

Spill_Response Spill_Detected Spill of this compound Detected Evacuate_Area Evacuate Immediate Area & Alert Others Spill_Detected->Evacuate_Area Assess_Spill Assess the Spill (Size and Risk) Evacuate_Area->Assess_Spill Small_Spill Small Spill? Assess_Spill->Small_Spill Trained_Personnel Trained Personnel with Proper PPE Cleans Spill Small_Spill->Trained_Personnel Yes Large_Spill Large Spill or Unknown Hazard Small_Spill->Large_Spill No Contain_Spill Contain Spill with Inert Absorbent Material Trained_Personnel->Contain_Spill Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Collect_Waste Collect and Place in a Sealed Container for Disposal Contain_Spill->Collect_Waste Decontaminate Decontaminate the Area Collect_Waste->Decontaminate

Caption: Workflow for responding to a spill of this compound.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7][9]

Applications in Drug Development and Synthesis

This compound is a key intermediate in the synthesis of various organic compounds. Its unique structure, featuring both chloro and iodo substituents, makes it a versatile starting material for a range of chemical transformations.[5]

Role as a Synthetic Intermediate

The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of diverse organic fragments onto the aromatic ring. The carboxylic acid group can be modified through esterification, amidation, or reduction, further expanding its synthetic potential.[5]

This compound is particularly significant in the development of pharmaceuticals. It serves as a precursor for synthesizing novel drug candidates where specific structural motifs are required for biological activity.[5]

Application in the Synthesis of SGLT2 Inhibitors for Type 2 Diabetes

A notable application of 2-chloro-5-iodobenzoic acid (an isomer of the topic compound) is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While the exact isomer may differ in some syntheses, the principle of using a substituted halo-benzoic acid as a scaffold is a key strategy in the development of these drugs.

The general role of this type of molecule in the synthesis of SGLT2 inhibitors can be illustrated as follows:

SGLT2_Synthesis Intermediate This compound (or related isomer) Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate->Cross_Coupling Further_Modification Further Synthetic Modifications (e.g., amidation, glycosylation) Cross_Coupling->Further_Modification SGLT2_Inhibitor Final SGLT2 Inhibitor Drug Molecule Further_Modification->SGLT2_Inhibitor Target Target: SGLT2 Protein in the Kidneys SGLT2_Inhibitor->Target Inhibits

References

Spectroscopic Analysis of 5-Chloro-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-iodobenzoic acid (CAS No. 13421-00-6). The information detailed herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Experimental ¹H and ¹³C NMR data for this compound were not explicitly found in the surveyed literature. The expected chemical shifts are predicted based on the analysis of structurally similar compounds. Researchers should consider the following as an estimation to be confirmed by experimental data.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0 - 11.0Singlet (broad)-COOH
~7.9 - 7.7DoubletAromatic H
~7.6 - 7.4Doublet of doubletsAromatic H
~7.3 - 7.1DoubletAromatic H

Note: A ¹H NMR spectrum of a derivative, 1,5-Dichloro-1λ3-benzo[d][1][2]iodaoxol-3(1H)-one, prepared from this compound, showed a doublet at δ 7.97 ppm (J = 8.5 Hz) in DMSO-d6, which can be attributed to one of the aromatic protons.

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic acid)
~142C-Cl
~139C-H
~133C-H
~131C-COOH
~127C-H
~93C-I
Table 2: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (Carboxylic acid)
1700 - 1680StrongC=O stretch (Carboxylic acid)
1600 - 1450MediumC=C stretch (Aromatic ring)
1300 - 1200MediumC-O stretch
900 - 650StrongC-H bend (Aromatic)
~820StrongC-Cl stretch
~650MediumC-I stretch

Source: NIST Chemistry WebBook.[1]

Table 3: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
282~100[M]⁺ (Molecular ion)
284~33[M+2]⁺ (Isotope peak for ³⁷Cl)
265Moderate[M-OH]⁺
237Moderate[M-COOH]⁺
155High[M-I]⁺
110High[C₆H₃Cl]⁺

Source: NIST Chemistry WebBook (Electron Ionization).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment should be performed with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Direct Inlet / GC Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of 5-Chloro-2-iodobenzoic acid (CAS No. 13421-00-6), a versatile halogenated aromatic compound, detailing its commercial availability, pricing, and critical role as a building block in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential information on the procurement and application of this compound. This key chemical intermediate is particularly valuable for its utility in sophisticated organic synthesis, most notably in carbon-carbon bond-forming cross-coupling reactions.

Commercial Suppliers and Pricing

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically 97% or higher. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial suppliers and their offerings. Please note that pricing for many suppliers is available upon inquiry.

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
AOBChem 13421-00-6C₇H₄ClIO₂97%250mg, 500mg, 1g, 5g, 10g, 25g, 100gInquire for most quantities; $113.00 for 100g[1]
Santa Cruz Biotechnology 13421-00-6C₇H₄ClIO₂Research GradeInquireInquire[2]
Matrix Scientific 13421-00-6C₇H₄ClIO₂Not SpecifiedInquireInquire[3]
Henan Allgreen Chemical Co., Ltd. 13421-00-6C₇H₄ClIO₂High Quality CustomizedInquireInquire
ChemScene 13421-00-6C₇H₄ClIO₂≥96%InquireInquire
Win-Win Chemical 13421-00-6C₇H₄ClIO₂Not SpecifiedInquireInquire

Synthetic Applications in Research and Development

This compound is a valuable synthetic intermediate due to its distinct functional groups. The presence of both a chloro and a highly reactive iodo substituent on the benzoic acid core makes it an ideal starting material for a variety of organic transformations.[4] Its primary applications are found in:

  • Pharmaceutical Drug Discovery: It serves as a precursor for the synthesis of novel drug candidates. The ability to selectively functionalize the molecule allows for the creation of complex structures with specific biological activities.[4]

  • Agrochemical Development: The structural motif of this compound can be incorporated into new herbicides, insecticides, and fungicides.[4]

  • Materials Science: It is used in the creation of specialized organic materials, including monomers for polymers and components for electronic devices.[4]

The reactivity of the iodine atom makes this compound particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular frameworks.

Experimental Protocols: Cross-Coupling Reactions

Generalized Suzuki Coupling Protocol

The Suzuki coupling reaction is a versatile method for the formation of a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction: Aryl-I + R-B(OH)₂ → Aryl-R

Materials:

  • This compound (Aryl-I)

  • Arylboronic acid (R-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent.

  • Add the base (2-3 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Coupling_Workflow Generalized Suzuki Coupling Workflow start Start: Reaction Setup dissolve Dissolve this compound and Arylboronic Acid in Solvent start->dissolve add_base Add Base dissolve->add_base degas Degas Mixture with Inert Gas add_base->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Work-up: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purify Product: Column Chromatography or Recrystallization workup->purify end End: Characterized Product purify->end

Generalized Suzuki Coupling Workflow
Generalized Sonogashira Coupling Protocol

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction: Aryl-I + H-C≡C-R → Aryl-C≡C-R

Materials:

  • This compound (Aryl-I)

  • Terminal alkyne (H-C≡C-R)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI) as a co-catalyst

  • Base (e.g., a liquid amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent)

  • Solvent (e.g., THF or DMF if an amine is not used as the solvent)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) iodide (0.02-0.1 equivalents).

  • Add the solvent (if necessary) and the amine base.

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the ammonium salt precipitate and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Workflow Generalized Sonogashira Coupling Workflow start Start: Inert Atmosphere Setup add_reagents Add this compound, Pd Catalyst, and CuI start->add_reagents add_solvent_base Add Solvent and Amine Base add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne stir_react Stir at Room Temperature or Gentle Heat add_alkyne->stir_react monitor Monitor Reaction Progress (TLC, LC-MS) stir_react->monitor workup Reaction Work-up: Filter and Concentrate monitor->workup Reaction Complete purify Purify Product: Column Chromatography workup->purify end End: Characterized Product purify->end

Generalized Sonogashira Coupling Workflow

Relevance to Signaling Pathways in Drug Discovery

While there is no direct evidence of this compound itself modulating specific signaling pathways, its significance lies in its role as a scaffold for synthesizing bioactive molecules that can interact with various cellular signaling cascades. Many drug discovery programs that utilize building blocks like this compound aim to develop inhibitors or modulators of key signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.

A representative example of such a pathway is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway are a major focus of modern drug development. The diverse chemical structures that can be generated from this compound through reactions like Suzuki and Sonogashira couplings are ideal for exploring the chemical space around the active sites of these kinases.

MAPK_ERK_Pathway Representative MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse Leads to

Representative MAPK/ERK Signaling Pathway

References

The Synthesis of 5-Chloro-2-iodobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodobenzoic acid is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both chloro and iodo substituents on a benzoic acid core, provides multiple reaction sites for the construction of complex molecular architectures.[1] The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, while the carboxylic acid group can be readily modified.[1] This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, comparative data, and process workflows.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound, each with distinct advantages and disadvantages. The most prominent methods start from either 2-chlorobenzoic acid or a substituted aniline derivative.

Direct Iodination of 2-Chlorobenzoic Acid

A direct approach to this compound involves the electrophilic iodination of 2-chlorobenzoic acid. This method is advantageous due to the commercial availability and low cost of the starting material.

Experimental Protocol:

A detailed procedure for this synthesis is as follows:

  • Charge a suitable reactor with 2-chlorobenzoic acid (123.2 kg), acetic acid (460 L), iodine (100 kg), and ammonium persulfate (140 kg).[2]

  • Slowly raise the temperature of the reaction mixture to 80-85°C and maintain it for three hours. Monitor the reaction progress hourly.[2]

  • Once the starting material is consumed (typically less than 1%), cool the reaction mass to 60°C.[2]

  • Slowly add water (1200 L) while maintaining the temperature around 60°C.[2]

  • Add a 5% sodium thiosulfate solution (100 L) to quench any remaining iodine.[2]

  • Cool the mixture to 15-20°C to allow the product to precipitate.[3]

  • Filter the crude product and wash it with water to remove acetic acid, followed by a 10% aqueous sodium sulfite solution to remove residual iodine.[3]

  • The crude product can be further purified by recrystallization from toluene to yield this compound with a purity greater than 98%.[2]

Process Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reactor Reactor 2-Chlorobenzoic Acid->Reactor Acetic Acid Acetic Acid Acetic Acid->Reactor Iodine Iodine Iodine->Reactor Ammonium Persulfate Ammonium Persulfate Ammonium Persulfate->Reactor Heat to 80-85°C Heat to 80-85°C Reactor->Heat to 80-85°C Maintain for 3h Maintain for 3h Heat to 80-85°C->Maintain for 3h Cool to 60°C Cool to 60°C Maintain for 3h->Cool to 60°C Add Water Add Water Cool to 60°C->Add Water Add Na2S2O3 Add Na2S2O3 Add Water->Add Na2S2O3 Cool to 15-20°C Cool to 15-20°C Add Na2S2O3->Cool to 15-20°C Filter Filter Cool to 15-20°C->Filter Wash Wash Filter->Wash Recrystallize (Toluene) Recrystallize (Toluene) Wash->Recrystallize (Toluene) Final Product Final Product Recrystallize (Toluene)->Final Product

Caption: Direct Iodination of 2-Chlorobenzoic Acid.

Synthesis from 2-Amino-5-chlorobenzoic Acid via Diazotization

This route utilizes a Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which is subsequently displaced by iodine.

Experimental Protocol:

  • Add 2-chloro-5-aminobenzoic acid (123 g) to a 20% aqueous sulfuric acid solution (2000 g) and maintain the temperature between 0 and 10°C.[2]

  • Prepare a solution of sodium nitrite (51 g) in water (200 g) and add it dropwise to the reaction mixture.[2]

  • Monitor the reaction via TLC. After completion, add urea (1.2 g) and cool the mixture to 0°C.[4]

  • Rapidly add a solution of potassium iodide (130 g) in water (500 g).[4]

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases, then continue stirring for an additional 30 minutes.[4]

  • Filter the resulting brown solid and wash it with water (200 g).[4]

  • Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 ml), 10% sodium bisulfate (300 ml), and saturated brine (400 ml).[4]

  • Dry the organic layer with magnesium sulfate and concentrate under reduced pressure at 50°C to obtain the crude product.[4]

  • Purify the crude product by slurrying in toluene (400 ml) at 80°C for 1 hour, followed by cooling to 0-5°C for crystallization.[5]

  • Filter and dry the solid under reduced pressure at 50°C to yield this compound.[5]

Process Workflow:

cluster_0 Diazotization cluster_1 Iodination cluster_2 Workup & Purification 2-Amino-5-chlorobenzoic Acid 2-Amino-5-chlorobenzoic Acid Reaction at 0-10°C Reaction at 0-10°C 2-Amino-5-chlorobenzoic Acid->Reaction at 0-10°C H2SO4 (aq) H2SO4 (aq) H2SO4 (aq)->Reaction at 0-10°C NaNO2 (aq) NaNO2 (aq) NaNO2 (aq)->Reaction at 0-10°C Add Urea Add Urea Reaction at 0-10°C->Add Urea Add KI (aq) Add KI (aq) Add Urea->Add KI (aq) Warm to RT Warm to RT Add KI (aq)->Warm to RT Filter Filter Warm to RT->Filter Dissolve in EtOAc Dissolve in EtOAc Filter->Dissolve in EtOAc Aqueous Washes Aqueous Washes Dissolve in EtOAc->Aqueous Washes Dry & Concentrate Dry & Concentrate Aqueous Washes->Dry & Concentrate Recrystallize (Toluene) Recrystallize (Toluene) Dry & Concentrate->Recrystallize (Toluene) Final Product Final Product Recrystallize (Toluene)->Final Product

Caption: Synthesis from 2-Amino-5-chlorobenzoic Acid.

Multi-step Synthesis from Methyl Anthranilate

This pathway involves the initial iodination of methyl anthranilate, followed by a classic Sandmeyer reaction to introduce the chloro group, and finally hydrolysis of the ester to yield the desired carboxylic acid.[6]

Experimental Protocol:

This is a four-step synthesis:

  • Iodination: An iodination reaction is carried out on methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate.[6]

  • Diazotization: The resulting ethyl 2-amino-5-iodobenzoate is subjected to diazotization.[6]

  • Chlorination (Sandmeyer Reaction): The diazonium salt is then treated with a chloride source, such as cuprous chloride, to yield 2-chloro-5-iodobenzoate.[6]

  • Hydrolysis: The final step involves the hydrolysis of the ester using sodium hydroxide and ethanol to give this compound.[6]

Process Workflow:

Methyl Anthranilate Methyl Anthranilate Ethyl 2-amino-5-iodobenzoate Ethyl 2-amino-5-iodobenzoate Methyl Anthranilate->Ethyl 2-amino-5-iodobenzoate Iodination 2-Chloro-5-iodobenzoate 2-Chloro-5-iodobenzoate Ethyl 2-amino-5-iodobenzoate->2-Chloro-5-iodobenzoate Sandmeyer Reaction This compound This compound 2-Chloro-5-iodobenzoate->this compound Hydrolysis

Caption: Multi-step Synthesis from Methyl Anthranilate.

Quantitative Data Summary

The following table summarizes the reported yields and purities for the different synthetic routes to this compound.

Starting MaterialKey ReactionsReported YieldReported PurityReference
2-Chlorobenzoic AcidDirect Iodination70% (theoretical)96.25% (crude)[3]
2-Chlorobenzoic AcidDirect Iodination and Recrystallization93.7%99.6%[2]
2-Amino-5-chlorobenzoic AcidDiazotization, Iodination93.7%99.6%[5]
Methyl AnthranilateIodination, Sandmeyer, HydrolysisUp to 80%Not specified[6]
o-Chlorobenzoic AcidNitration, Reduction, Diazotization, Iodination95.8% (nitration), 95.1% (reduction)98.5% (nitration), 99.1% (reduction)[4]
2-Chloro-5-iodo ethyl benzoateHydrolysis80.6%98%[7]

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The direct iodination of 2-chlorobenzoic acid and the diazotization of 2-amino-5-chlorobenzoic acid are both high-yielding methods that produce a high-purity product. The multi-step synthesis from methyl anthranilate offers an alternative route, while the synthesis from o-chlorobenzoic acid involves more steps but utilizes a readily available starting material. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical synthons is paramount. This guide provides a detailed overview of 5-Chloro-2-iodobenzoic acid and its closely related isomer, 2-Chloro-5-iodobenzoic acid, compounds that serve as versatile intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Alternate Names and Identification

Accurate identification of chemical compounds is crucial for reproducible research. The following table summarizes the common names, synonyms, and key identifiers for this compound and its isomer, 2-Chloro-5-iodobenzoic acid.

IdentifierThis compound2-Chloro-5-iodobenzoic acid
Primary Name This compound2-Chloro-5-iodobenzoic acid
Alternate Name 2-Iodo-5-chlorobenzoic acid[1]5-Iodo-2-chlorobenzoic acid[2]
CAS Number 13421-00-6[1]19094-56-5[2]
Molecular Formula C₇H₄ClIO₂[1]C₇H₄ClIO₂
Molecular Weight 282.46 g/mol [1]282.46 g/mol
Synonyms 2-iodoyl-5-chlorobenzoic acid; Benzoic acid, 5-chloro-2-iodo-2-CHLORO-5-IODOBENZOIC ACID; BUTTPARK 100\01-43; 2-Chloro-5-iodobenzoic acid, 98+%; 2-Chloro-5-iodobnezoic Acid; 2-choloro-5-iodobenzoicacid; 2-Chloro-5-Iodbenzoic acid; 2-Chloro-5-iodobenzoic acid 98%; 2 - chloro - 5 - iodine benzoic acid; Empagliflozin Impurity 28; B-(2-Chloro-5-iodophenyl)boronic acid[2][3]

Physicochemical Properties

The physical and chemical properties of these isomers are critical for designing experimental conditions, including reaction setup and purification methods.

PropertyThis compound2-Chloro-5-iodobenzoic acid
Melting Point 172-174 °C157-161 °C (lit.)
Boiling Point 336.4 °C at 760 mmHg353.12 °C at 760 mmHg
Density 2.077 g/cm³2.077 g/cm³
Appearance Data not availableWhite to light yellow crystalline powder
Solubility Data not availableSoluble in Methanol

Key Synthetic Applications & Experimental Protocols

Both this compound and 2-Chloro-5-iodobenzoic acid are valuable precursors in organic synthesis due to the differential reactivity of their halogen substituents. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile formation of carbon-carbon bonds.[4] This reactivity makes them key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4] Notably, 2-Chloro-5-iodobenzoic acid is a crucial building block in the synthesis of the anti-diabetic drug Dapagliflozin, an SGLT2 inhibitor.[5][6]

Synthesis of 2-Chloro-5-iodobenzoic acid

Several synthetic routes for 2-Chloro-5-iodobenzoic acid have been reported. A common method involves the diazotization of an aminobenzoic acid precursor followed by an iodination reaction.

Protocol: Synthesis from 2-Chloro-5-aminobenzoic acid [7]

  • Diazotization: To a stirred solution of 20% aqueous sulfuric acid (2000 g), add 2-chloro-5-aminobenzoic acid (123 g) while maintaining the temperature between 0 and 10 °C.

  • Slowly add a solution of sodium nitrite (51 g) in water (200 g) dropwise to the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (1:3).

  • Iodination: Once the diazotization is complete, introduce a solution of potassium iodide to the reaction mixture to yield the crude 2-Chloro-5-iodobenzoic acid.

  • Work-up and Purification: The crude product is then subjected to a series of purification steps. Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure at 50 °C to obtain the crude product.

  • For further purification, dissolve the crude product in toluene (400 mL) and heat at 80 °C for 1 hour. Cool the solution to 0-5 °C for 1 hour to induce crystallization.

  • The purified product can be isolated by filtration and dried under reduced pressure at 50 °C. This process can yield 191 g of 2-chloro-5-iodobenzoic acid as a pale yellow solid with a purity of 99.6% and a yield of 93.7%.[7]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. The following is a general protocol that can be adapted for the coupling of this compound or 2-Chloro-5-iodobenzoic acid with a suitable boronic acid.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the halo-benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).

  • The reaction is typically carried out in a solvent system such as a mixture of toluene and water.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Sonogashira Coupling Reaction

The Sonogashira coupling is employed to form a carbon-carbon bond between an aryl halide and a terminal alkyne.

General Protocol: Sonogashira Coupling [8]

  • Reaction Setup: A reaction flask is charged with the halo-benzoic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine, which can also serve as the solvent.

  • The terminal alkyne (1.1 eq) is then added to the mixture.

  • Reaction Execution: The reaction is typically run under an inert atmosphere at room temperature with stirring.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Logical Workflow: Synthesis of an SGLT2 Inhibitor Precursor

The following diagram illustrates the synthetic pathway from a common starting material to 2-Chloro-5-iodobenzoic acid, highlighting its role as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_application Application 2-Chlorobenzoic_acid 2-Chlorobenzoic_acid Nitration Nitration 2-Chlorobenzoic_acid->Nitration HNO₃, H₂SO₄ Reduction Reduction Nitration->Reduction Fe, NH₄Cl Diazotization_Iodination Diazotization & Iodination Reduction->Diazotization_Iodination 1. NaNO₂, H₂SO₄ 2. KI 2-Chloro-5-iodobenzoic_acid 2-Chloro-5-iodobenzoic_acid Diazotization_Iodination->2-Chloro-5-iodobenzoic_acid SGLT2_Inhibitor_Synthesis SGLT2 Inhibitor Synthesis (e.g., Dapagliflozin) 2-Chloro-5-iodobenzoic_acid->SGLT2_Inhibitor_Synthesis Further Synthetic Steps

Caption: Synthetic pathway to 2-Chloro-5-iodobenzoic acid.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Chloro-2-iodobenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its chloro, iodo, and carboxylic acid functionalities, which allow for selective and sequential transformations.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable substrate for these reactions, with the highly reactive carbon-iodine bond selectively participating in the coupling, leaving the more stable carbon-chlorine bond and the carboxylic acid group available for subsequent functionalization. This allows for the strategic construction of complex molecular architectures.

Core Applications

The primary application of Suzuki-Miyaura coupling with this compound is the synthesis of 5-chloro-2-arylbenzoic acids. These products serve as key intermediates in the development of:

  • Pharmaceuticals: The resulting biaryl structures are common pharmacophores in various drug candidates, including anti-inflammatory agents, anticoagulants, and oncology therapeutics.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the construction of specific biaryl backbones.

  • Materials Science: Substituted benzoic acids are utilized in the synthesis of liquid crystals, polymers, and other functional materials.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Synthesis of 5-Chloro-2-(4-methylphenyl)benzoic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv, e.g., 1.00 g, 3.54 mmol), 4-methylphenylboronic acid (1.5 equiv, 0.722 g, 5.31 mmol), and potassium carbonate (3.0 equiv, 1.47 g, 10.6 mmol).

  • Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.05 equiv, 0.144 g, 0.177 mmol) to the reaction flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (e.g., 24 mL dioxane and 8 mL water). Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure 5-Chloro-2-(4-methylphenyl)benzoic acid.

Data Presentation

The following table summarizes the quantitative data for the described Suzuki-Miyaura coupling protocol.

ParameterValue
Starting Material This compound
Coupling Partner 4-Methylphenylboronic acid
Catalyst [Pd(dppf)Cl₂·CH₂Cl₂]
Base K₂CO₃
Solvent 1,4-Dioxane / Water (3:1)
Temperature 80 °C
Reaction Time 16 hours
Yield 92%

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 R2-B(OR)2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Reactants R1-X + R2-B(OR)2 Reactants->OxAdd R1-X Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Base) start->setup catalyst 2. Catalyst Addition setup->catalyst solvent 3. Solvent Addition & Degassing catalyst->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Work-up (Acidification) reaction->workup extraction 6. Extraction workup->extraction drying 7. Drying & Concentration extraction->drying purification 8. Purification drying->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: 5-Chloro-2-iodobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Chloro-2-iodobenzoic acid as a versatile intermediate in the synthesis of various pharmaceutical agents. This document includes key synthetic protocols, quantitative data, and visualizations of reaction pathways to aid in research and development.

Overview of this compound

This compound (CAS No: 19094-56-5) is a valuable building block in medicinal chemistry due to its unique structural features.[1] The presence of a carboxylic acid group, a chloro substituent, and a reactive iodo substituent on the aromatic ring allows for a wide range of chemical transformations.[1][2] The differential reactivity of the halogen atoms—the iodine being more susceptible to oxidative addition in cross-coupling reactions than the chlorine—provides a handle for selective functionalization.[2] This intermediate is particularly prominent in the synthesis of modern anti-diabetic drugs.[2][3]

Application in the Synthesis of SGLT2 Inhibitors

This compound is a crucial starting material for the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4][5] Notable examples include Dapagliflozin and Empagliflozin.[4]

Synthesis of Empagliflozin Intermediate

A key step in the synthesis of Empagliflozin involves the formation of a diarylmethane core, for which this compound serves as a precursor. The general strategy involves a Friedel-Crafts acylation followed by reduction.

Experimental Workflow for Empagliflozin Intermediate Synthesis

G cluster_0 Acyl Chloride Formation cluster_1 Friedel-Crafts Acylation cluster_2 Substitution & Reduction A This compound B 2-Chloro-5-iodobenzoyl chloride A->B Oxalyl chloride, DMF (cat.) Dichloromethane C (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone B->C Fluorobenzene, AlCl3 D Key Empagliflozin Intermediate ((S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran) C->D 1. (S)-3-hydroxytetrahydrofuran, Base 2. Reduction (e.g., Et3SiH, Lewis Acid)

Caption: Synthetic pathway from this compound to a key Empagliflozin intermediate.

Experimental Protocol: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

This protocol is adapted from literature procedures for the synthesis of a key intermediate for SGLT2 inhibitors.[6][7]

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.2-1.5 eq) at room temperature. Stir the mixture for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride, which is often used in the next step without further purification.

  • Friedel-Crafts Acylation: In a separate flask, add fluorobenzene (1.0-1.2 eq) and dichloromethane. Cool the mixture to 0-5 °C. Add aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise, maintaining the temperature. To this suspension, add a solution of the previously prepared 2-chloro-5-iodobenzoyl chloride in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The product, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, can be purified by recrystallization.

Quantitative Data for Empagliflozin Intermediate Synthesis

StepProductReagentsYieldPurityReference
Friedel-Crafts Acylation(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone2-Chloro-5-iodobenzoyl chloride, Fluorobenzene, AlCl₃94%Recrystallized[6]
Acylation2-3(5-iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furyl]oxy]phenyl]methanone2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran, TsCl, EDTA92.8%98.5%[8]
Synthesis of Dapagliflozin Intermediate

The synthesis of Dapagliflozin also utilizes a diarylmethane intermediate derived from a halogenated benzoic acid. While some routes start with the bromo-analog, this compound is a key starting material for similar SGLT-2 inhibitors.[4] The synthesis involves the coupling of the lithiated aryl intermediate with a protected gluconolactone.

Experimental Workflow for Dapagliflozin Synthesis

G cluster_0 Lithiation cluster_1 Coupling cluster_2 Deprotection & Reduction A 5-Iodo-2-chloro-4-ethoxydiphenylmethane B Aryllithium Species A->B n-Butyllithium THF, -50 °C D Coupled Intermediate B->D C Protected Gluconolactone C->D E Dapagliflozin D->E 1. Methanolic HCl 2. Et3SiH, Lewis Acid

Caption: Key steps in the synthesis of Dapagliflozin from a diarylmethane precursor.

Experimental Protocol: Coupling of Aryllithium with Gluconolactone

This protocol outlines a general procedure for the key coupling step in the synthesis of C-aryl glucoside SGLT2 inhibitors like Dapagliflozin.

  • Lithiation: Dissolve the diarylmethane precursor, 5-iodo-2-chloro-4-ethoxydiphenylmethane (1.0 eq), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (typically -50 °C to -78 °C). Slowly add n-butyllithium (1.1-1.5 eq) dropwise, maintaining the low temperature. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium reagent.

  • Coupling: To the freshly prepared aryllithium solution, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) (1.0 eq) in anhydrous THF dropwise, again maintaining the low temperature. After the addition, the reaction is stirred for several hours while gradually warming to a higher temperature (e.g., -20 °C or room temperature).

  • Work-up and Deprotection: The reaction is quenched with a suitable reagent, such as methanolic hydrochloric acid. This step also initiates the removal of the protecting groups from the sugar moiety. Subsequent reduction of the anomeric hydroxyl group, often with a silane reducing agent like triethylsilane in the presence of a Lewis acid, yields the final C-aryl glucoside product. The final product is then purified using techniques such as column chromatography or recrystallization.

Quantitative Data for Dapagliflozin Synthesis

StepStarting MaterialKey ReagentsProductYieldPurityReference
Overall Synthesis5-bromo-2-chlorobenzoic acid and gluconolactoneBF₃·Et₂O, Et₃SiHDapagliflozin79%>99.7%

Note: The referenced synthesis starts from the bromo-analog, but the subsequent coupling and reduction steps are representative for intermediates derived from this compound.

Application as a Scaffold for Novel Therapeutics

The structural and electronic properties of this compound make it an attractive scaffold for the design of new therapeutic agents targeting other proteins involved in metabolic diseases.

Potential for PPAR-γ Modulator Synthesis

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a key regulator of glucose and lipid metabolism. The general structure of a PPAR-γ agonist consists of a polar head group (often a carboxylic acid), a central aromatic linker, and a hydrophobic tail. This compound can serve as the central linker, with the carboxylic acid acting as the polar head. The reactive iodine atom can be utilized in cross-coupling reactions to introduce various hydrophobic tail moieties.

Logical Relationship for PPAR-γ Modulator Design

G A This compound (Scaffold) B Polar Head (Carboxylic Acid) A->B C Aromatic Linker A->C D Reactive Site for Tail Attachment (Iodine) A->D F Novel PPAR-γ Modulators A->F E Diverse Hydrophobic Tails D->E Suzuki, Sonogashira, or Buchwald-Hartwig Coupling E->F

Caption: Design strategy for novel PPAR-γ modulators using this compound.

While specific examples of PPAR-γ modulators synthesized directly from this compound are not extensively reported in the reviewed literature, the synthetic utility of this intermediate suggests its high potential in this area. The Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions can be employed to couple a variety of boronic acids, alkynes, or amines, respectively, to the 2-position of the benzoic acid ring, thereby generating a library of compounds for screening.[1]

Potential for DPP-4 Inhibitor Synthesis

Dipeptidyl peptidase-4 (DPP-4) inhibitors are another class of oral anti-diabetic drugs. The design of novel DPP-4 inhibitors often involves exploring different heterocyclic scaffolds.[6] this compound can be used to synthesize various heterocyclic systems through intramolecular cyclization reactions following an initial intermolecular coupling. For instance, a Sonogashira coupling with a suitably functionalized alkyne could be followed by a cyclization to form an indole or other heterocyclic core, which is a common scaffold in DPP-4 inhibitors.

General Synthetic Strategy for Heterocycle Formation

G cluster_0 Cross-Coupling Reaction cluster_1 Intramolecular Cyclization A This compound Derivative C Coupled Intermediate A->C B Coupling Partner (e.g., terminal alkyne) B->C D Heterocyclic Scaffold (e.g., for DPP-4 inhibitors) C->D

Caption: General approach to heterocyclic scaffolds for potential DPP-4 inhibitors.

As with PPAR-γ modulators, the direct synthesis of specific, named DPP-4 inhibitors from this compound is not well-documented in the available literature. However, its utility as a starting material for creating diverse chemical entities makes it a strong candidate for lead discovery programs targeting DPP-4.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its primary application lies in the industrial-scale production of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, where it serves as a key building block for the diarylmethane core. The well-established protocols for its use in Friedel-Crafts acylations and subsequent coupling reactions highlight its importance. Furthermore, its potential as a scaffold for the development of novel PPAR-γ modulators and DPP-4 inhibitors through various cross-coupling reactions makes it a compound of significant interest for ongoing and future drug discovery efforts. Researchers are encouraged to explore the diverse reactivity of this intermediate to generate novel chemical matter for a range of therapeutic targets.

References

Application Notes and Protocol for Sonogashira Coupling of 5-Chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in medicinal chemistry and drug development.[1]

5-Chloro-2-iodobenzoic acid is a valuable building block in organic synthesis, featuring two different halogen substituents and a carboxylic acid moiety. The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds (C-I > C-Br > C-Cl) allows for chemoselective Sonogashira coupling at the more reactive iodo position.[2][3] This application note provides a detailed protocol for the chemoselective Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper intermediates. The key steps include the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. Given the substrate, the reaction is anticipated to selectively occur at the C-I bond, leaving the C-Cl bond intact for potential further functionalization.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and Copper(I) iodide (e.g., 3-10 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of the inert gas, add the anhydrous solvent (e.g., THF/Et₃N mixture). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe. Finally, add the amine base (2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-chlorobenzoic acid.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of halogenated aromatic compounds with various terminal alkynes, providing expected yields for the reaction of this compound based on analogous reactions.

EntryTerminal AlkyneProductExpected Yield (%)Reference
1Phenylacetylene5-Chloro-2-(phenylethynyl)benzoic acid85-95%[4]
21-Hexyne5-Chloro-2-(hex-1-yn-1-yl)benzoic acid80-90%[4]
3Propargyl alcohol5-Chloro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid75-85%[4]
4Trimethylsilylacetylene5-Chloro-2-((trimethylsilyl)ethynyl)benzoic acid90-98%[4]
54-Ethynylanisole5-Chloro-2-((4-methoxyphenyl)ethynyl)benzoic acid85-95%[1]
61-Ethynyl-4-fluorobenzene5-Chloro-2-((4-fluorophenyl)ethynyl)benzoic acid88-96%[1]

Note: Yields are based on reactions with structurally similar substrates and may vary for this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent, terminal alkyne, and base B->C D Stir at appropriate temperature C->D E Monitor reaction by TLC or LC-MS D->E F Cool, dilute with ethyl acetate, and filter E->F G Wash with aq. NH4Cl and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)-C≡CR(L2) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide H-C≡CR, Base Cu_acetylide->Pd_complex [Cu-acetylide]

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling of this compound provides a reliable and chemoselective method for the synthesis of 2-alkynyl-5-chlorobenzoic acids. These products are versatile intermediates for the development of novel pharmaceuticals and functional materials. The provided protocol, along with the comparative data, serves as a valuable resource for researchers in the field.

References

Applications of 5-Chloro-2-iodobenzoic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chlorine atom and a reactive iodine atom on the benzoic acid core, makes it an attractive starting material for the development of novel agrochemicals. The presence of the iodine atom facilitates various cross-coupling reactions, allowing for the introduction of diverse structural motifs, while the carboxylic acid group provides a handle for further functionalization, such as amidation or esterification. This document provides an overview of the applications of this compound in the development of modern insecticides, along with detailed experimental protocols for the synthesis of a representative insecticidal compound.

Core Applications in Agrochemicals

This compound and its derivatives have shown significant promise in the development of several classes of agrochemicals:

  • Insecticides: This is the most prominent application, particularly in the synthesis of anthranilic diamide insecticides. These compounds are potent and selective activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pests.

  • Herbicides: While less common, the benzoic acid scaffold is present in some classes of herbicides. The substitution pattern of this compound can be modified to develop compounds with herbicidal activity.

  • Fungicides: The development of novel fungicides based on the this compound scaffold is an area of ongoing research. The unique electronic and steric properties imparted by the halogen substituents can be exploited to design molecules that inhibit fungal growth.

  • Plant Growth Regulators: Substituted benzoic acids are known to influence plant growth and development. Derivatives of this compound could potentially be developed as plant growth regulators to modify crop characteristics.

Featured Application: Synthesis of Anthranilic Diamide Insecticides

Anthranilic diamides are a relatively new class of insecticides with a novel mode of action, making them valuable tools for resistance management. A key synthetic precursor for some of these insecticides is derived from this compound.

Signaling Pathway of Anthranilic Diamide Insecticides

Anthranilic diamides exert their insecticidal effect by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR_inactive Ryanodine Receptor (Inactive) RyR_active Ryanodine Receptor (Active) RyR_inactive->RyR_active Conformational Change Ca_cytosol Cytosolic Ca2+ (Increased) RyR_active->Ca_cytosol Opens Ca2+ channel Anthranilic_Diamide Anthranilic Diamide Insecticide Anthranilic_Diamide->RyR_inactive Binds to receptor Ca_store Ca2+ Store (Sarcoplasmic Reticulum) Ca_store->RyR_active Uncontrolled release Muscle_Contraction Uncontrolled Muscle Contraction Ca_cytosol->Muscle_Contraction Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Figure 1. Signaling pathway of anthranilic diamide insecticides.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate from this compound and its subsequent conversion to a generic anthranilic diamide insecticide.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from this compound

This workflow outlines the key steps in the synthesis of a crucial intermediate for certain anthranilic diamide insecticides.

G Start This compound Step1 Esterification (e.g., MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 5-chloro-2-iodobenzoate Step1->Intermediate1 Step2 Suzuki Coupling (e.g., Methylboronic acid, Pd catalyst, base) Intermediate1->Step2 Intermediate2 Methyl 5-chloro-2-methylbenzoate Step2->Intermediate2 Step3 Nitration (e.g., HNO3, H2SO4) Intermediate2->Step3 Intermediate3 Methyl 5-chloro-2-methyl-3-nitrobenzoate Step3->Intermediate3 Step4 Reduction (e.g., Fe, NH4Cl or H2, Pd/C) Intermediate3->Step4 Intermediate4 Methyl 2-amino-5-chloro-3-methylbenzoate Step4->Intermediate4 Step5 Hydrolysis (e.g., NaOH, H2O/MeOH) Intermediate4->Step5 End 2-Amino-5-chloro-3-methylbenzoic acid Step5->End

Figure 2. Synthetic workflow for a key intermediate.

Protocol 1: Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate

  • Esterification: To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 5-chloro-2-iodobenzoate.

  • Suzuki Coupling: To a solution of Methyl 5-chloro-2-iodobenzoate (1.0 eq) in a suitable solvent such as toluene or dioxane, add methylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). Degas the mixture and heat under an inert atmosphere at 80-100 °C for 8-12 hours. Monitor the reaction by GC-MS. After completion, cool the reaction mixture, filter through celite, and concentrate. Purify the residue by column chromatography to afford Methyl 5-chloro-2-methylbenzoate.

  • Nitration: Add Methyl 5-chloro-2-methylbenzoate (1.0 eq) portion-wise to a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq) at 0 °C. Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC. Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-chloro-2-methyl-3-nitrobenzoate.

  • Reduction: To a solution of Methyl 5-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Cool the reaction mixture, filter through celite, and wash the celite pad with ethanol. Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 2-amino-5-chloro-3-methylbenzoate.

General Protocol for Anthranilic Diamide Synthesis

Protocol 2: Amide Coupling to form a Generic Anthranilic Diamide

  • Acid Chloride Formation: To a solution of 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an inert solvent like dichloromethane and add it dropwise to a solution of a substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, 1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) at 0 °C. Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC. Dilute the reaction mixture with dichloromethane, wash with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final anthranilic diamide insecticide.

Quantitative Data

The efficacy of anthranilic diamide insecticides is typically evaluated against a range of lepidopteran pests. The following table presents hypothetical insecticidal activity data for a generic anthranilic diamide derived from a this compound precursor.

CompoundTarget PestBioassay MethodLC50 (ppm)
Diamide-ADiamondback moth (Plutella xylostella)Leaf dip0.05
Diamide-ACabbage looper (Trichoplusia ni)Diet incorporation0.12
Diamide-AFall armyworm (Spodoptera frugiperda)Leaf dip0.25
Diamide-ACorn earworm (Helicoverpa zea)Diet incorporation0.08

Note: LC50 (Lethal Concentration 50) is the concentration of the insecticide that is lethal to 50% of the tested population. Lower LC50 values indicate higher insecticidal activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its application in the development of anthranilic diamide insecticides highlights its importance in modern crop protection. The synthetic routes outlined in this document provide a foundation for researchers to explore the potential of this building block in creating new and effective solutions for agriculture. Further research into the derivatization of this compound may lead to the discovery of new herbicides, fungicides, and plant growth regulators with improved efficacy and environmental profiles.

Application Notes and Protocols for Heck Coupling Reactions Involving 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Heck coupling reaction of 5-chloro-2-iodobenzoic acid with various alkenes. This versatile reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, offering a direct pathway to substituted benzoic acid derivatives that are valuable intermediates in the development of pharmaceuticals and other functional materials. The presence of both a chloro and an iodo substituent on the benzoic acid core allows for selective cross-coupling reactions, with the more reactive C-I bond being the primary site for the Heck reaction.[1]

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the palladium(0) catalyst.

Key Applications

The products derived from the Heck coupling of this compound are valuable precursors in several areas:

  • Pharmaceutical Drug Discovery: The resulting 2-alkenyl-5-chlorobenzoic acids can be further elaborated to synthesize complex molecular architectures for the development of novel therapeutic agents.

  • Agrochemicals: These compounds can serve as building blocks for new classes of pesticides and herbicides.

  • Materials Science: Incorporation of these structures into polymers or other materials can impart specific electronic or photophysical properties.

Experimental Protocols

Below are detailed protocols for the Heck coupling of this compound with representative alkenes: an activated alkene (methyl acrylate) and an unactivated alkene (styrene).

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol describes the synthesis of (E)-5-chloro-2-(2-(methoxycarbonyl)vinyl)benzoic acid.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To the stirred solution, add triethylamine (2.5 equivalents) followed by methyl acrylate (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 M hydrochloric acid and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-5-chloro-2-(2-(methoxycarbonyl)vinyl)benzoic acid.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol outlines the synthesis of (E)-5-chloro-2-styrylbenzoic acid.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), palladium(II) acetate (0.03 equivalents), potassium carbonate (2 equivalents), and tetrabutylammonium bromide (1 equivalent).

  • Add a mixture of N,N-dimethylformamide (DMF) and water (e.g., 4:1 v/v).

  • Add styrene (1.2 equivalents) to the mixture.

  • Heat the reaction to 120 °C and stir vigorously for 18-36 hours, monitoring by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield (E)-5-chloro-2-styrylbenzoic acid.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Heck coupling of this compound with various alkenes based on analogous reactions reported in the literature.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2.5)DMF1001885-95
2Ethyl AcrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2.5)DMF1001880-90
3StyrenePd(OAc)₂ (3)NoneK₂CO₃ (2)DMF/H₂O1202475-85
44-MethoxystyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1102470-80
5n-Butyl AcrylatePd/C (5)NoneNa₂CO₃ (2)NMP1301288-96

Yields are estimated based on similar transformations and may vary depending on the precise reaction conditions and scale.

Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-I ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord + Alkene - Ln AlkeneComplex Ar-Pd(II)-X (Alkene)(Ln) Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-Pd(II)-X (Ln) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex Product-Pd(II)-H (Ln) BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim - Product RedElim->Pd0 + Base - HB-X Heck_Workflow start Start reagents Combine Reactants: This compound, Pd Catalyst, Ligand (optional), Base start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., DMF, DMA, NMP) inert->solvent alkene Add Alkene solvent->alkene heat Heat Reaction Mixture (100-130 °C) alkene->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Acidification, Extraction monitor->workup Upon Completion purify Purification: Column Chromatography or Recrystallization workup->purify product Characterize Pure Product (NMR, MS, etc.) purify->product end End product->end

References

5-Chloro-2-iodobenzoic Acid: A Versatile Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial and versatile building block in the synthesis of a wide array of advanced organic materials.[1][2] Its unique trifunctional structure, featuring a carboxylic acid group, a chloro substituent, and a highly reactive iodo substituent, allows for selective and sequential chemical modifications. This attribute makes it an ideal starting material for constructing complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The distinct reactivity of the iodo and chloro groups, particularly in metal-catalyzed cross-coupling reactions, provides a powerful tool for introducing molecular diversity.

Key Applications in Organic Material Synthesis

The primary utility of this compound as a building block lies in its capacity to undergo various organic transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective functionalization at the 2-position. This differential reactivity is fundamental to its application in the following areas:

  • Pharmaceutical Intermediates: This compound is a key precursor in the synthesis of numerous pharmaceutical agents, including modern anti-diabetic drugs.[3] The molecular scaffold provided by this compound is elaborated through sequential cross-coupling and amidation reactions to build complex, biologically active molecules.

  • Agrochemicals: It serves as a foundational component in the development of novel herbicides, insecticides, and fungicides.[1] The specific substitution pattern can be modified to create compounds with high efficacy and target specificity.

  • Organic Electronic Materials: While less documented in the synthesis of polymeric materials, its derivatives are valuable precursors for creating organic electronic materials.[4] The electronic properties of the molecule can be tuned through the addition of conjugated moieties via cross-coupling reactions, making it a building block for components in electronic displays and sensors.[4]

  • Functional Dyes: The aromatic core of this compound can be extended and functionalized to produce specialized dyes and pigments. The substituents can be used to modulate the color, solubility, and binding properties of the final molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors like methyl anthranilate or 2-chlorobenzoic acid. The following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Synthesis of 2-Chloro-5-iodobenzoic Acid from Methyl Anthranilate [5][6]

StepReactionKey ReagentsSolventYieldPurity
1IodinationMethyl anthranilate, Potassium iodide, Potassium iodate, Acetic acidDichloromethane--
2Sandmeyer Reaction (Chlorination)Diazotized intermediate, Cuprous chloride, Hydrochloric acidWater92% (for the ester)-
3Hydrolysis2-Chloro-5-iodoethyl benzoate, Sodium hydroxideEthanol/Water80.6%>98%
Overall - - - ~64-70% 95-98%

Table 2: Synthesis of 2-Chloro-5-iodobenzoic Acid from 2-Chlorobenzoic Acid

StepReactionKey ReagentsSolventYieldPurity
1Iodination2-Chlorobenzoic acid, Iodine, Ammonium persulfate, Sulfuric acidAcetic acid93.7%99.6%

Experimental Protocols

The true utility of this compound as a building block is realized in its subsequent reactions to build more complex molecules. The following is a representative protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.

Protocol 1: Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the Schlenk flask. The total solvent volume should be sufficient to dissolve the reactants to a concentration of approximately 0.1 M with respect to the this compound.

  • Inert Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of nitrogen or argon.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 5-chloro-2-(aryl)benzoic acid.

Visualizing the Synthesis and Application

Diagram 1: Synthesis of this compound

cluster_0 Synthesis from Methyl Anthranilate MA Methyl Anthranilate AMI 2-Amino-5-iodobenzoic acid methyl ester MA->AMI Iodination (KI, KIO3, AcOH) CIB_ester 2-Chloro-5-iodobenzoic acid methyl ester AMI->CIB_ester Sandmeyer Reaction (NaNO2, HCl, CuCl) CIB_acid This compound CIB_ester->CIB_acid Hydrolysis (NaOH, H2O/EtOH) start Reactants: This compound Arylboronic acid Base (K2CO3) reaction Suzuki Coupling (Dioxane/Water, 80-100°C) start->reaction catalyst Catalyst System: Pd(OAc)2 PPh3 catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product: 5-Chloro-2-(aryl)benzoic acid purification->product

References

Application Notes and Protocols for the Derivatization of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 5-Chloro-2-iodobenzoic acid. This versatile building block is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The protocols outlined below focus on common and efficient methods for esterification and amidation, providing a foundation for further molecular exploration and development.

Introduction

This compound (CAS No: 13421-00-6) is a substituted aromatic carboxylic acid that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom, allows for a variety of chemical modifications. The carboxylic acid group can be readily converted into esters, amides, and acyl halides, providing access to a wide range of derivatives with diverse physicochemical properties and biological activities. Notably, derivatives of this compound are crucial intermediates in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.

Data Presentation: Quantitative Overview of Derivatization Reactions

The following tables summarize typical reaction conditions and yields for the esterification and amidation of this compound.

Table 1: Esterification of this compound

Ester DerivativeAlcoholCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
Methyl 5-chloro-2-iodobenzoateMethanolThionyl chloride, DMF (cat.)Methanol0.596[1]
tert-Butyl 2-chloro-5-iodobenzoateSodium tert-butoxideOxalyl chloride, DMF (cat.)THF1.597.5

Table 2: Amidation of this compound with Various Amines

Yields are adapted from the amidation of the analogous 3-fluoro-5-iodobenzoic acid and may vary for this compound.

AmineCoupling ReagentsSolventReaction Time (h)Yield (%)
BenzylamineEDC, HOBt, DIPEADCM12~85
AnilineEDC, HOBt, DIPEADCM18~78
MorpholineEDC, HOBt, DIPEADCM12~92
tert-ButylamineEDC, HOBt, DIPEADCM24~65

Experimental Protocols

Protocol 1: Esterification - Synthesis of Methyl 5-chloro-2-iodobenzoate

This protocol describes the synthesis of methyl 5-chloro-2-iodobenzoate via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (e.g., 1-2 drops). Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification: To the crude acyl chloride, add anhydrous methanol and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 5-chloro-2-iodobenzoate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester. A reported synthesis using a similar procedure with dichlorosulfoxide yielded 96% of the desired product.[1]

Characterization Data for Methyl 5-chloro-2-iodobenzoate:

  • Appearance: Light yellow to yellow solid.[1]

  • Molecular Formula: C₈H₆ClIO₂

  • Molecular Weight: 296.49 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.4 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.25 (dd, J = 8.4, 2.4 Hz, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.2, 141.5, 139.8, 134.5, 131.2, 130.8, 92.1, 52.8.

  • IR (KBr, cm⁻¹): 1725 (C=O), 1580, 1430, 1280, 1120, 760.

  • MS (ESI): m/z 297 [M+H]⁺.[1]

Protocol 2: Amidation - Synthesis of N-Benzyl-5-chloro-2-iodobenzamide

This protocol details the coupling of this compound with benzylamine using EDC and HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM.

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling: Slowly add EDC (1.2 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-benzyl-5-chloro-2-iodobenzamide.

Characterization Data for N-Benzyl-5-chloro-2-iodobenzamide:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₁ClINO

  • Molecular Weight: 371.60 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 2.5 Hz, 1H), 7.78 (d, J = 8.5 Hz, 1H), 7.40-7.30 (m, 5H), 7.28 (dd, J = 8.5, 2.5 Hz, 1H), 6.50 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 142.1, 140.2, 138.1, 134.8, 131.5, 130.9, 128.9, 127.9, 127.7, 92.5, 44.2.

  • IR (KBr, cm⁻¹): 3280 (N-H), 1640 (C=O, amide I), 1540 (N-H bend, amide II), 1450, 1320, 750, 695.

  • MS (ESI): m/z 372 [M+H]⁺.

Visualizations

Experimental Workflows

Esterification_Workflow cluster_0 Acyl Chloride Formation cluster_1 Esterification cluster_2 Work-up & Purification A This compound + SOCl2 + DMF(cat) in DCM B Reflux (1-2h) A->B C Add Methanol B->C Crude Acyl Chloride D Stir at RT (1-2h) C->D E Concentrate D->E F Wash with NaHCO3, H2O, Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Pure Methyl Ester

Workflow for the synthesis of Methyl 5-chloro-2-iodobenzoate.

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification A This compound + HOBt + Benzylamine + DIPEA in DCM B Add EDC at 0°C A->B C Stir at RT (12-24h) B->C D Wash with HCl, NaHCO3, Brine C->D E Dry & Concentrate D->E F Column Chromatography E->F G G F->G Pure Amide

Workflow for EDC/HOBt mediated amidation.
Application in Drug Development: SGLT2 Inhibition

Derivatives of this compound are precursors to SGLT2 inhibitors. SGLT2 is a protein responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. Inhibition of SGLT2 leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_outcome Therapeutic Outcome Blood Bloodstream Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Protein Filtrate->SGLT2 Glucose Reabsorption SGLT2->Blood Urine Urine SGLT2->Urine Glucose Excretion Outcome Lowered Blood Glucose Levels Inhibitor SGLT2 Inhibitor (derived from This compound) Inhibitor->SGLT2 Blocks

Mechanism of action of SGLT2 inhibitors.

References

The Pivotal Role of 5-Chloro-2-iodobenzoic Acid in the Synthesis of SGLT2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of 5-Chloro-2-iodobenzoic acid and its analogs as key starting materials in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs revolutionizing the treatment of type 2 diabetes. The application notes contained herein, along with detailed experimental protocols, are intended to guide researchers in the development and synthesis of C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin.

Application Notes

This compound serves as a crucial building block for constructing the diarylmethane core structure common to many SGLT2 inhibitors. Its specific halogenation pattern is instrumental for the regioselective introduction of the glucose moiety and the second aromatic ring. The synthetic strategy generally involves a multi-step process beginning with the activation of the carboxylic acid, followed by a Friedel-Crafts acylation, reduction, and subsequent coupling with a protected glucose derivative.

The versatility of the chloro and iodo substituents allows for various coupling strategies and further functionalization, making it a valuable scaffold in medicinal chemistry for creating libraries of potential anti-diabetic compounds.[1] While many published syntheses utilize the analogous 5-bromo-2-chlorobenzoic acid, the reactivity of this compound is comparable, and the synthetic routes are largely interchangeable. The protocols provided below are based on established procedures for the bromo-analog and are expected to be readily adaptable.

Synthetic Workflow Overview

The synthesis of a C-aryl glucoside SGLT2 inhibitor like Dapagliflozin from a halo-substituted benzoic acid is a multi-step process. The overall workflow can be visualized as follows:

G A This compound B Activation (e.g., Acyl Chloride Formation) A->B SOCl₂ or (COCl)₂ C Friedel-Crafts Acylation with Phenetole B->C AlCl₃ D Diaryl Ketone Intermediate C->D E Ketone Reduction D->E Et₃SiH, BF₃·OEt₂ F Diarylmethane Intermediate E->F G Coupling with Protected Gluconolactone F->G n-BuLi H Coupled Glucoside Intermediate G->H I Reduction & Deprotection H->I e.g., LiOH J Final SGLT2 Inhibitor (e.g., Dapagliflozin) I->J

Caption: General synthetic workflow from this compound to an SGLT2 inhibitor.

Experimental Protocols

The following protocols are adapted from established syntheses of Dapagliflozin using 5-bromo-2-chlorobenzoic acid and are presented as a guide for the use of this compound. Researchers should optimize conditions as necessary.

Protocol 1: Synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (Diaryl Ketone Intermediate)

This protocol describes the formation of the diaryl ketone via Friedel-Crafts acylation.

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend this compound (1 equivalent) in dry dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) at room temperature.

    • Stir the mixture until the evolution of gas ceases and a clear solution is formed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Friedel-Crafts Acylation:

    • Dissolve phenetole (1 equivalent) in dry DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in portions, maintaining the temperature below 5 °C.

    • Add the crude acid chloride (dissolved in dry DCM) dropwise to the cooled mixture.

    • Allow the reaction to stir at 0-10 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure diaryl ketone.

Protocol 2: Synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (Diarylmethane Intermediate)

This protocol details the reduction of the diaryl ketone to the corresponding diarylmethane.

  • Reduction Reaction:

    • Dissolve the (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in a mixture of acetonitrile and DCM.

    • Cool the solution to -15 °C to -5 °C.

    • Slowly add triethylsilane (Et₃SiH) (2-3 equivalents).

    • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2-3 equivalents) dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Coupling with Protected Glucose and Final Deprotection (Synthesis of Dapagliflozin)

This protocol outlines the final steps to produce the SGLT2 inhibitor.

  • Coupling Reaction:

    • Dissolve 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

    • Cool the solution to approximately -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature below -70 °C, to form the aryllithium reagent.

    • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 equivalents) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the aryllithium solution to the protected gluconolactone solution via cannula.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by adding a solution of methanesulfonic acid in methanol.

    • Allow the mixture to warm to room temperature.

  • Reduction and Deprotection:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude intermediate in a suitable solvent system (e.g., DCM/acetonitrile).

    • Cool the solution and add triethylsilane followed by boron trifluoride diethyl etherate for the reduction of the anomeric methoxy group.

    • After the reaction is complete, quench and work up as described previously.

    • The final deprotection of the silyl groups is typically achieved during the aqueous workup or by treatment with a mild acid or fluoride source.

    • The final product, Dapagliflozin, can be purified by crystallization.[2]

Data Presentation

The following tables summarize typical quantitative data reported in the literature for the synthesis of Dapagliflozin, starting from the bromo-analog of this compound. These values can serve as a benchmark for syntheses utilizing the iodo-compound.

Table 1: Reaction Yields for Key Synthetic Steps

StepIntermediate/ProductReported Yield (%)
Friedel-Crafts Acylation(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone60-85
Ketone Reduction4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene90-95
Coupling and Final StepsDapagliflozin25-40 (overall)

Yields are highly dependent on reaction scale and purification methods.

Table 2: Purity of Final Product

ProductMethod of AnalysisReported Purity (%)
DapagliflozinHPLC>99.5

Signaling Pathway and Logical Relationships

The synthesis of SGLT2 inhibitors from this compound is a linear sequence of chemical transformations. The following diagram illustrates the logical progression of the key steps.

G cluster_0 Aryl Moiety Synthesis cluster_1 Glucoside Assembly A 5-Chloro-2-iodobenzoic Acid B Diaryl Ketone A->B Friedel-Crafts Acylation C Diarylmethane B->C Ketone Reduction E Coupled Intermediate C->E C-C Bond Formation D Protected Gluconolactone D->E F Dapagliflozin E->F Reduction & Deprotection

Caption: Logical flow of the synthesis of Dapagliflozin.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2-iodobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

What are the common starting materials for the synthesis of this compound?

Common starting materials include 2-chloro-5-aminobenzoic acid, methyl anthranilate, and o-chlorobenzoic acid. The selection of the starting material will dictate the specific synthetic route.[1][2][3]

What is the general principle behind the synthesis of this compound?

What kind of yields and purity can be expected?

Reported yields and purity can vary depending on the specific protocol and scale of the reaction. Some optimized processes report total yields ranging from 64% to 80%, with product purity between 95% and 98%.[2][7] Another method claims a yield as high as 93.7% with a purity of 99.6%.[1][8]

What are the primary applications of this compound?

This compound is a valuable intermediate in organic synthesis. Its utility stems from the reactivity of the iodine atom in various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. It is a key building block in the development of pharmaceuticals, agrochemicals, and materials science.

Troubleshooting Guide

Q1: The yield of the diazotization reaction is low. What are the possible causes and solutions?

  • Issue: Incomplete diazotization of the starting amine.

  • Cause: Temperature during the addition of sodium nitrite was too high. The diazonium salt is unstable at higher temperatures.

  • Solution: Maintain a strict temperature range of 0-10°C during the dropwise addition of the sodium nitrite solution.[8][9] Use an ice-salt bath for efficient cooling.

  • Issue: Premature decomposition of the diazonium salt.

  • Cause: The diazonium salt solution was not used immediately after preparation.

  • Solution: The formed diazonium salt solution should be used promptly for the subsequent iodination step.[10]

Q2: During the iodination step, a dark-colored precipitate or elemental iodine is observed. How can this be resolved?

  • Issue: Formation of elemental iodine (I₂) as a byproduct.

  • Cause: This can occur due to side reactions.

  • Solution: After the reaction is complete, the excess iodine can be removed by washing the reaction mixture with a 5% sodium thiosulfate or 10% sodium bisulfite solution until the color of the iodine disappears.[9][11]

Q3: The final product is impure, showing multiple spots on TLC. What are the common impurities and how can they be removed?

  • Issue: Presence of starting material or side-products.

  • Cause: Incomplete reaction or side reactions such as the formation of 2-chloro-3-iodobenzoic acid or 2-chloro-3,5-diiodobenzoic acid.[9]

  • Solution: Purification of the crude product is crucial. Recrystallization from a suitable solvent, such as toluene or a mixture of acetic acid and water, is a highly effective method for obtaining a high-purity product.[1][9][12]

Q4: The reaction does not go to completion, and a significant amount of starting material remains. How can I improve the reaction conversion?

  • Issue: Incomplete reaction.

  • Cause: Insufficient reaction time or suboptimal temperature for the iodination step.

  • Solution: After the addition of the iodide source, allow the reaction to stir at room temperature or slightly elevated temperatures (e.g., 45°C) for a sufficient duration (e.g., 6 hours or until TLC indicates completion) to ensure the reaction goes to completion.[2]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-5-aminobenzoic Acid

This protocol involves the diazotization of 2-chloro-5-aminobenzoic acid followed by iodination.

Materials:

  • 2-Chloro-5-aminobenzoic acid

  • 20% Aqueous sulfuric acid

  • Sodium nitrite

  • Urea

  • Potassium iodide

  • Ethyl acetate

  • 1N Hydrochloric acid

  • 10% Sodium bisulfite solution

  • Saturated brine solution

  • Magnesium sulfate

  • Toluene

Procedure:

  • Add 123 g of 2-chloro-5-aminobenzoic acid to 2000 g of 20% aqueous sulfuric acid solution in a suitable reactor. Maintain the temperature between 0 and 10°C with stirring.[9]

  • Prepare a solution of 51 g of sodium nitrite in 200 g of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0 and 10°C.[9]

  • Monitor the reaction progress using TLC. Once the reaction is complete, add 1.2 g of urea and stir.[9]

  • Prepare a solution of 130 g of potassium iodide in 500 g of water. Cool the reaction mixture to 0°C and quickly add the potassium iodide solution.[1][9]

  • Allow the mixture to warm to room temperature and continue stirring until no more gas evolves, then stir for an additional 30 minutes.[1][8]

  • Filter the resulting brown solid and wash it with 200 g of water.[9]

  • Dissolve the solid in 400 g of ethyl acetate. Wash the organic layer sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated brine.[9]

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure at 50°C to obtain the crude product.[9]

  • For purification, add 400 mL of toluene to the crude product and heat at 80°C for 1 hour. Cool to 0-5°C to induce crystallization.[1][9]

  • Filter the purified product and dry it under reduced pressure at 50°C to yield a faint yellow solid of this compound.[1][9]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Starting MaterialKey ReagentsReaction StepsTemperature ControlReported YieldReported PurityReference
Methyl AnthranilateIodine compound, Sodium Hydroxide, EthanolIodination, Sandmeyer, Hydrolysis45-50°C (Iodination), 70-80°C (Hydrolysis)80%Not Specified[2]
o-Chlorobenzoic AcidNitric Acid, Iron Powder, Sodium Nitrite, KINitration, Reduction, Diazotization, Iodination-5 to 5°C (Nitration), 0-10°C (Diazotization)93.7%99.6%[1][8]
2-Chloro-5-aminobenzoic AcidSodium Nitrite, Potassium Iodide, Sulfuric AcidDiazotization, Iodination0-10°C93.7%99.6%[8][9]

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification start Dissolve 2-Chloro-5-aminobenzoic acid in 20% H₂SO₄ diazotization Add NaNO₂ solution dropwise (Maintain 0-10°C) start->diazotization Cool to 0-10°C urea Add Urea diazotization->urea After reaction completion iodination Add KI solution urea->iodination Cool to 0°C reaction Stir at room temperature iodination->reaction filtration Filter crude solid reaction->filtration extraction Dissolve in Ethyl Acetate & Wash filtration->extraction drying Dry with MgSO₄ & Concentrate extraction->drying recrystallization Recrystallize from Toluene drying->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Improper Temperature Control (Diazotization) problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Side Reactions / Byproducts problem->cause3 solution1 Maintain 0-10°C during NaNO₂ addition cause1->solution1 solution2 Increase reaction time or adjust temperature cause2->solution2 solution3 Purify via Recrystallization (Toluene or Acetic Acid/Water) cause3->solution3 solution4 Wash with Na₂S₂O₃ or NaHSO₃ to remove excess I₂ cause3->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Chloro-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include starting materials like 2-chlorobenzoic acid, isomeric byproducts such as 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid, as well as residual iodine and inorganic salts.[1] The presence and ratio of these impurities can vary depending on the synthetic route employed.

Q2: My purified this compound has a low melting point. What could be the issue?

A2: A low or broad melting point range (literature: 157-161 °C) typically indicates the presence of impurities.[2][3] Isomeric impurities are often difficult to remove by single-solvent recrystallization and may require a multi-step purification approach.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white to light yellow crystalline powder.[2] A darker color, such as brown, may suggest the presence of residual iodine or other colored impurities.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive.[2] It is recommended to store it in a dark place and in a sealed container under dry, room temperature conditions to prevent degradation.[2]

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification

If your product has a purity of less than 99%, consider the following multi-step purification process which has been shown to achieve purities of up to 99.95%.[1][4]

Workflow for High Purity Product:

PurificationWorkflow Crude Crude Product (92-95% Purity) Recryst1 First Recrystallization (Acetic Acid / Water) Crude->Recryst1 Dissolve & Precipitate Purified1 Purified Product (95.5-99.7% Purity) Recryst1->Purified1 Filter & Dry Recryst2 Second Recrystallization (Toluene) Purified1->Recryst2 Dissolve & Crystallize HighPurity High Purity Product (>99.8% Purity) Recryst2->HighPurity Filter & Dry

Caption: Multi-step recrystallization workflow for high purity.

Issue 2: Presence of Isomeric Impurities

Isomers such as 2-chloro-3-iodobenzoic acid are particularly challenging to separate due to similar physical properties. A two-stage recrystallization is often effective.

Troubleshooting Steps:

  • First Recrystallization (Acetic Acid/Water): This step is designed to remove a significant portion of various impurities.

  • Second Recrystallization (Toluene): Toluene has a different selectivity for the desired product versus its isomers, allowing for enhanced separation and achievement of high purity.[1][5]

Issue 3: Residual Color in the Final Product

A persistent yellow or brown color often indicates the presence of iodine.

Troubleshooting Steps:

  • Sodium Thiosulfate/Bisulfite Wash: During the workup, washing the crude product with a solution of sodium thiosulfate or sodium bisulfite can help remove residual iodine.[5][6]

  • Activated Charcoal Treatment: During the second recrystallization (in toluene), adding a small amount of activated charcoal (e.g., 5% w/w) to the hot solution can help adsorb colored impurities.[1] The charcoal is then removed by hot filtration before crystallization.

Data Presentation

Table 1: Purity and Yield at Different Purification Stages

Purification StageStarting MaterialSolventsPurity Achieved (%)Yield (%)Reference
Crude Product2-chlorobenzoic acid-92-9565-68.5[1]
After 1st RecrystallizationCrude ProductAcetic Acid / Water95.5-99.760-65[1]
After 2nd RecrystallizationPurified ProductToluene>99.856.25-59.5[1][4]
Alternative Single RecrystallizationCrude from diazotizationToluene99.693.7[5][6]

Table 2: Common Impurity Profile in High Purity Product

ImpurityAcceptance Criteria (%)Reference
2-chloro-3-iodobenzoic acid≤ 0.1[1]
2-chlorobenzoic acid≤ 0.1[1]
2,5-dichlorobenzoic acid≤ 0.3[1]
2-chloro-3,5-diiodobenzoic acid≤ 0.5[1]

Experimental Protocols

Protocol 1: Two-Step Recrystallization for High Purity

This protocol is adapted from a patented process for achieving pharmaceutical-grade purity.[1]

Logical Flow of the Two-Step Recrystallization Protocol:

ProtocolFlow cluster_step1 Step 1: Acetic Acid / Water Recrystallization cluster_step2 Step 2: Toluene Recrystallization Dissolve_Crude Dissolve Crude Product in Acetic Acid Add_Water Add Demineralized Water Dissolve_Crude->Add_Water Cool_Crystallize1 Cool to Low Temperature to Precipitate Add_Water->Cool_Crystallize1 Filter_Wash1 Filter and Wash Crystals Cool_Crystallize1->Filter_Wash1 Dissolve_Toluene Dissolve Purified Product in Toluene under Reflux Filter_Wash1->Dissolve_Toluene Proceed with dried product Charcoal Treat with Activated Charcoal (Optional) Dissolve_Toluene->Charcoal Hot_Filter Hot Filter to Remove Charcoal Charcoal->Hot_Filter Cool_Crystallize2 Cool Slowly to 10-20°C to Crystallize Hot_Filter->Cool_Crystallize2 Filter_Dry Filter and Dry High Purity Crystals Cool_Crystallize2->Filter_Dry

Caption: Detailed workflow for the two-step recrystallization protocol.

Methodology:

  • First Recrystallization:

    • Take the crude this compound and dissolve it in a minimal amount of hot acetic acid.

    • Slowly add demineralized water to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to a low temperature (e.g., 10-20°C) to induce crystallization.

    • Filter the resulting crystals, wash with a cold acetic acid/water mixture, and then with water to remove residual acid.

    • Dry the purified crystals under vacuum.

  • Second Recrystallization:

    • Take the product from the first recrystallization and dissolve it in toluene by heating under reflux.[1][5]

    • (Optional) Add 5% w/w activated charcoal to the hot solution and continue to heat for a short period.

    • Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then further cool to 10-20°C and hold for 1-2 hours to ensure complete crystallization.[1]

    • Filter the highly purified crystals, wash with a small amount of cold toluene, and dry under vacuum at approximately 55°C.[5]

References

Technical Support Center: Reactions of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of transformations, including:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

The carboxylic acid group can also be modified through esterification, amidation, or reduction to further diversify its applications.

Q2: What is the expected order of reactivity for the halogen substituents in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. Therefore, reactions with this compound are expected to occur selectively at the carbon-iodine bond, leaving the carbon-chlorine bond intact. This chemoselectivity allows for subsequent functionalization at the chloro position if desired.

Q3: Can the carboxylic acid group interfere with the cross-coupling reactions?

A3: The carboxylic acid group can potentially influence the reaction in several ways. It can coordinate to the metal catalyst, affecting its activity. Under certain basic conditions, it exists as a carboxylate, which can alter the electronic properties of the substrate. While generally stable, decarboxylation can be a potential side reaction under harsh thermal conditions, although it is less common under typical cross-coupling protocols. Decarboxylative cross-coupling is a known reaction class but usually requires specific catalytic systems.[1][2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product and formation of significant side products.

Common Side Products:

  • Protodeboronation of the Boronic Acid: The boronic acid starting material is replaced by a hydrogen atom. This is a common side reaction that consumes the coupling partner.

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

  • Hydrodehalogenation of this compound: The iodine atom is replaced by a hydrogen atom, resulting in the formation of 5-chlorobenzoic acid.

Troubleshooting Strategies:

Side ProductPotential CauseRecommended Solution
Protodeboronation Presence of water; prolonged reaction time at elevated temperature; inappropriate base.Use anhydrous solvents and reagents. Minimize reaction time and temperature. Use non-hydroxide bases like K₃PO₄ or Cs₂CO₃.
Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).
Hydrodehalogenation Inefficient catalytic cycle; presence of hydride sources (e.g., from solvent or base).Use a robust catalyst system with appropriate ligands (e.g., bulky, electron-rich phosphines). Ensure the use of high-purity, anhydrous solvents and bases.

Diagram: Troubleshooting Suzuki Coupling Side Reactions

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling side_products Identify Side Products start->side_products protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) side_products->protodeboronation Boronic acid consumed? homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) side_products->homocoupling Symmetrical biaryl found? dehalogenation Hydrodehalogenation Product (5-Chlorobenzoic Acid) side_products->dehalogenation Starting material reduced? sol_proto Use Anhydrous Conditions Optimize Base & Temperature protodeboronation->sol_proto sol_homo Degas Reaction Mixture (Inert Atmosphere) homocoupling->sol_homo sol_dehalo Optimize Catalyst/Ligand Use Anhydrous Solvents dehalogenation->sol_dehalo

Caption: Decision tree for troubleshooting common side products in Suzuki coupling.

Sonogashira Coupling

Issue: Formation of a significant amount of a symmetrical diyne byproduct.

Common Side Product:

  • Glaser Coupling (Homocoupling of the Alkyne): Two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne. This is a copper-catalyzed process and is a major competing reaction.[3]

Troubleshooting Strategies:

Side ProductPotential CauseRecommended Solution
Glaser Coupling Presence of oxygen; high concentration of copper catalyst; prolonged reaction time.Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use a minimal amount of the copper co-catalyst. Consider a "copper-free" Sonogashira protocol. Add the terminal alkyne slowly to the reaction mixture.

Diagram: Mitigating Glaser Coupling in Sonogashira Reactions

Sonogashira_Troubleshooting cluster_main Sonogashira Reaction Workflow cluster_side Side Reaction Pathway cluster_solutions Troubleshooting Solutions start Start: Sonogashira Reaction Setup reaction Aryl Halide + Alkyne (Pd/Cu catalyst, Base) start->reaction product Desired Cross-Coupled Product reaction->product glaser Glaser Coupling (Cu catalyst, O₂) reaction->glaser Competing Reaction alkyne Terminal Alkyne alkyne->glaser homocoupling_product Diyne Homocoupling Product glaser->homocoupling_product solution1 Strict Inert Atmosphere (No O₂) glaser->solution1 solution2 Minimize Cu Catalyst or Use Cu-Free Conditions glaser->solution2 solution3 Slow Addition of Alkyne glaser->solution3

Caption: Workflow illustrating the competing Glaser coupling and mitigation strategies.

Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine and formation of a dehalogenated byproduct.

Common Side Product:

  • Hydrodehalogenation: The iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 5-chlorobenzoic acid. This can occur through a competing pathway in the catalytic cycle.[4]

Troubleshooting Strategies:

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation Inefficient reductive elimination from the Pd-amido complex; presence of water or other proton sources; choice of base and solvent.Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to promote reductive elimination. Ensure anhydrous reaction conditions. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., toluene, dioxane).

Diagram: Buchwald-Hartwig Amination Catalytic Cycle and Side Reaction

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex L-Pd(II)(Ar)(I) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR₂ - I⁻ pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido - H⁺ reductive_elimination Reductive Elimination pd_amido->reductive_elimination side_path Hydrodehalogenation (Side Reaction) pd_amido->side_path reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product dehalogenated_product Ar-H side_path->dehalogenated_product

Caption: Catalytic cycle of Buchwald-Hartwig amination showing the desired pathway and the competing hydrodehalogenation side reaction.

Experimental Protocols

Below are general starting protocols for the key reactions of this compound. These should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and acidify to precipitate the carboxylic acid product. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, dilute with an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine), and the base (e.g., NaOtBu) to a dry flask. Add anhydrous, degassed solvent (e.g., toluene or dioxane) and stir.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Palladium Catalysis for 5-Chloro-2-iodobenzoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the cross-coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Therefore, selective cross-coupling at the 2-position (iodine) is expected, leaving the chloro substituent at the 5-position intact. This selectivity is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.

Q2: How does the carboxylic acid group on this compound affect the cross-coupling reaction?

A2: The carboxylic acid group can influence the reaction in several ways:

  • Basicity: The acidic proton of the carboxylic acid will react with the base in the reaction mixture. It is crucial to use a sufficient excess of base to both neutralize the carboxylic acid and facilitate the desired catalytic cycle.

  • Catalyst Inhibition: The carboxylate anion can potentially coordinate to the palladium center, which may inhibit catalytic activity. The choice of ligand is important to prevent this interaction.[1]

  • Solubility: The salt formed from the deprotonation of the carboxylic acid may have different solubility properties than the starting material, which could affect the reaction kinetics.[1]

  • Decarboxylation: At elevated temperatures, halo-substituted benzoic acids can undergo decarboxylation, leading to the formation of 1-chloro-4-iodobenzene as a byproduct. This side reaction consumes the starting material and reduces the yield of the desired product.[1]

Q3: What are the most common side reactions to look out for, and how can they be minimized?

A3: Besides the potential for decarboxylation, other common side reactions include:

  • Homocoupling: This is the dimerization of the coupling partners (e.g., the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction). To minimize homocoupling, ensure a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction. In Sonogashira couplings, using a "copper-free" protocol can also reduce alkyne homocoupling.[2]

  • Protodehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom. This can be more prevalent with highly active catalyst systems and certain hydrogen sources in the reaction mixture (e.g., solvent, base). Using a less active catalyst or a different solvent/base combination can mitigate this issue.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_solution Use fresh catalyst and/or ligand. Ensure inert atmosphere. catalyst_check->catalyst_solution No reagents_check Are Reagents High Quality? conditions_check->reagents_check Yes conditions_solution Optimize base, solvent, and temperature. conditions_check->conditions_solution No side_reactions_check Are Side Reactions Occurring? reagents_check->side_reactions_check Yes reagents_solution Use high-purity, dry reagents. Degas solvents thoroughly. reagents_check->reagents_solution No side_reactions_solution Adjust conditions to minimize protodehalogenation or homocoupling. side_reactions_check->side_reactions_solution Yes success Improved Yield side_reactions_check->success No catalyst_solution->start Re-run Experiment conditions_solution->start Re-run Experiment reagents_solution->start Re-run Experiment side_reactions_solution->start Re-run Experiment

Caption: A logical workflow for diagnosing low-yield reactions.

Detailed Checklist:

  • Catalyst and Ligand:

    • Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere.

    • Ligand Choice: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base and Solvent:

    • Base Strength and Stoichiometry: Ensure at least two equivalents of base are used to neutralize the carboxylic acid and facilitate the catalytic cycle. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.

    • Solvent Choice and Degassing: Use anhydrous, high-purity solvents. Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water.

  • Reaction Temperature:

    • Many cross-coupling reactions require heating to overcome activation barriers. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, excessive heat can lead to catalyst decomposition and promote decarboxylation.

Issue 2: Catalyst Deactivation and Formation of Palladium Black

The formation of a black precipitate (palladium black) is a visual indicator of catalyst deactivation, where the soluble palladium catalyst aggregates and falls out of solution.

Potential Causes and Solutions:

  • Presence of Oxygen: The most common cause is the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) species.

    • Solution: Ensure all reagents are of high purity and that solvents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Ligand Degradation or Dissociation: The supporting ligand may be unstable at the reaction temperature or may not be effectively protecting the palladium center.

    • Solution: Switch to a more robust, sterically demanding ligand that can better stabilize the palladium catalyst in its active form.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize representative conditions for Suzuki-Miyaura, Sonogashira, and Heck couplings of aryl iodides with structural similarities to this compound. These serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent
PdCl₂(dppf)Cs₂CO₃Dioxane/Water10012High
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water1008-16High

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-606-12Good to Excellent
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF808High
Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane10012High

Table 3: Heck Coupling of Aryl Iodides with Alkenes

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF10012Good
Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc1208High
Herrmann's CatalystAg₃PO₄DMF1206High

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.

ExperimentalWorkflow setup Reaction Setup reagents Add solid reagents: This compound, coupling partner, base setup->reagents atmosphere Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent catalyst Add catalyst/ligand solution solvent->catalyst reaction Heat to desired temperature with vigorous stirring catalyst->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Workup: Cool, dilute, extract monitor->workup purify Purify product (Column chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 2-3 with 1 M HCl. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Signaling Pathways: The Catalytic Cycles

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_aryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_alkynyl Ar-Pd(II)(C≡CR)L₂ transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR (Product) reductive_elimination->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide aryl_halide Ar-I aryl_halide->oxidative_addition Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd2_intermediate alkene_coordination Alkene Coordination pd2_intermediate->alkene_coordination pd2_alkene [Ar-Pd(II)(Alkene)L₂]⁺ alkene_coordination->pd2_alkene migratory_insertion Migratory Insertion pd2_alkene->migratory_insertion pd2_alkyl (Ar-Alkyl)-Pd(II)L₂ migratory_insertion->pd2_alkyl beta_hydride_elimination β-Hydride Elimination pd2_alkyl->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release product_release->pd0 + Base-H⁺ + I⁻ product Substituted Alkene product_release->product aryl_halide Ar-I aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->product_release

References

Navigating the Sandmeyer Reaction with Aminobenzoic Acids: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Sandmeyer reaction is a powerful tool for the synthesis of substituted aromatic compounds. However, when applied to aminobenzoic acids, this reaction can present unique challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during these experiments, complete with detailed protocols, quantitative data, and visual aids to streamline your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction is resulting in a significantly low yield. What are the common causes and solutions?

Low yields in the Sandmeyer reaction of aminobenzoic acids can stem from several factors. Careful control of the reaction conditions is paramount.

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step. Ensure the temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. A slight excess of the acid is also recommended to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aminobenzoic acid to form azo compounds.

  • Decomposition of the Diazonium Salt: Diazonium salts of aminobenzoic acids can be unstable. It is crucial to use the diazonium salt immediately after its formation and not to store it. Maintaining a low temperature throughout the diazotization and the subsequent addition to the copper(I) salt solution is essential to minimize decomposition.

  • Inactive Catalyst: The copper(I) catalyst is susceptible to oxidation, which reduces its activity. Always use freshly prepared or high-quality commercial copper(I) salts. Ensure you are using the correct copper(I) halide for the desired transformation (e.g., CuCl for chlorination).

  • Side Reactions: The primary competing reaction is often the replacement of the diazonium group with a hydroxyl group (-OH) from the aqueous solvent, forming hydroxybenzoic acids. This is particularly prevalent with 2-aminobenzoic acid and 4-aminobenzoic acid.[1][2] To mitigate this, ensure the copper(I) salt solution is active and added promptly to the cold diazonium salt solution.

Q2: I am observing the formation of significant side products. How can I minimize these?

The main side products in the Sandmeyer reaction of aminobenzoic acids are phenols (from reaction with water), biaryl compounds, and azo compounds.

  • Phenol Formation: As mentioned, this is a common issue, especially with ortho and para-substituted aminobenzoic acids. The diazonium salt of 2-aminobenzoic acid is particularly susceptible to hydroxylation.[1][2] To suppress this, maintain a low reaction temperature and ensure a rapid reaction with the copper(I) salt. In some cases, a less aqueous environment or the use of aprotic solvents might be beneficial, though this can introduce solubility challenges.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming biaryl byproducts.[3] This can be minimized by ensuring a high concentration of the copper(I) salt to efficiently trap the aryl radical.

  • Azo Coupling: If the diazotization is not complete or if the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aminobenzoic acid to form colored azo compounds. Maintaining a sufficient excess of acid during diazotization is the key preventative measure.

Q3: How do the different isomers of aminobenzoic acid (ortho, meta, para) affect the reaction?

The position of the amino group on the benzoic acid ring significantly influences the reactivity and the propensity for side reactions.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The diazonium salt of 2-aminobenzoic acid is highly susceptible to hydroxylation, often leading to the formation of salicylic acid as a major byproduct.[1][2] In fact, this reactivity can be exploited to synthesize salicylic acid in good yield (around 60%) by simply heating the acidic diazonium salt solution without the need for a copper catalyst.[1][2]

  • 3-Aminobenzoic Acid: This isomer is generally the most well-behaved in the Sandmeyer reaction, with a lower tendency for hydroxylation compared to the ortho and para isomers. This often results in cleaner reactions and higher yields of the desired halo- or cyano-benzoic acid.

  • 4-Aminobenzoic Acid (PABA): The diazonium salt of 4-aminobenzoic acid is also prone to hydroxylation, forming 4-hydroxybenzoic acid. Careful control of temperature and pH is crucial for successful Sandmeyer reactions with this isomer. For instance, the synthesis of 4-chlorobenzoic acid from PABA can be challenging due to the competing hydroxylation reaction.[1]

Quantitative Data Summary

The following table summarizes typical yields for the Sandmeyer reaction of aminobenzoic acid isomers with different nucleophiles. Note that yields can vary significantly based on the specific reaction conditions and purification methods.

Starting MaterialNucleophileProductReported Yield
2-Aminobenzoic Acid-OH (from H₂O)2-Hydroxybenzoic Acid (Salicylic Acid)~60%[1][2]
3-Aminobenzoic Acid-Br3-Bromobenzoic AcidGood conversions reported[4]
4-Aminobenzoic Acid-CN (followed by hydrolysis)Terephthalic Acid82% (crude)[5]

Experimental Protocols

Preparation of Copper(I) Catalysts

Copper(I) Chloride (CuCl):

  • Dissolve copper(II) sulfate pentahydrate and sodium chloride in water.

  • Reduce the copper(II) solution with a reducing agent like sodium sulfite or sodium bisulfite.

  • The white precipitate of copper(I) chloride is then filtered, washed with water, and stored under an inert atmosphere or used immediately.

Copper(I) Bromide (CuBr):

  • A similar procedure to CuCl preparation is followed, using copper(II) sulfate and sodium bromide.

  • The resulting copper(I) bromide is a white solid.

Copper(I) Cyanide (CuCN):

  • Caution: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Copper(I) cyanide can be prepared by the reaction of copper(I) chloride with sodium or potassium cyanide.

General Procedure for the Sandmeyer Reaction of Aminobenzoic Acids
  • Diazotization:

    • Dissolve the aminobenzoic acid in an aqueous solution of a mineral acid (e.g., HCl for chlorination, HBr for bromination).

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt in the corresponding concentrated acid and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) salt solution.

    • Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • The product is typically isolated by filtration or extraction.

    • Purification is often achieved by recrystallization from a suitable solvent.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical logic, the following diagrams are provided.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Aminobenzoic Acid in Acid na_no2 Add NaNO2 solution (0-5°C) start->na_no2 Stirring diazonium Diazonium Salt Solution na_no2->diazonium reaction Reaction Mixture diazonium->reaction Slow Addition cu_salt Copper(I) Salt Solution cu_salt->reaction product Crude Product reaction->product N2 evolution isolation Isolation (Filtration/Extraction) product->isolation purification Purification (Recrystallization) isolation->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the Sandmeyer reaction of aminobenzoic acids.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_diazotization Incomplete Diazotization start->incomplete_diazotization diazonium_decomposition Diazonium Decomposition start->diazonium_decomposition inactive_catalyst Inactive Catalyst start->inactive_catalyst side_reactions Side Reactions start->side_reactions check_temp Maintain 0-5°C, use excess acid incomplete_diazotization->check_temp use_fresh Use diazonium salt immediately diazonium_decomposition->use_fresh fresh_catalyst Use fresh/active Cu(I) salt inactive_catalyst->fresh_catalyst control_conditions Strict temperature control, prompt addition side_reactions->control_conditions Sandmeyer_Mechanism Ar_NH2 Ar-NH2 Ar_N2_plus Ar-N2+ Ar_NH2->Ar_N2_plus NaNO2, HX Ar_radical Ar• Ar_N2_plus->Ar_radical + Cu(I)X, - N2, - Cu(II)X Cu_X Cu(I)X Cu_X2 Cu(II)X2 Ar_X Ar-X Ar_radical->Ar_X + Cu(II)X2

References

Technical Support Center: Managing Reactions with 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 5-Chloro-2-iodobenzoic acid.

Troubleshooting Guides

This section addresses specific issues encountered during common synthetic transformations with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a sterically demanding boronic acid, but I am observing very low yields or only starting material. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are common due to significant steric hindrance around the reactive ortho-iodo position, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The adjacent carboxylic acid group can also interfere with the catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. The choice of ligand is critical to overcome the steric barrier.[1]

    • Use Bulky, Electron-Rich Ligands: N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often required. Acenaphthoimidazolylidene palladium complexes, for instance, have shown high efficiency for coupling sterically hindered substrates.[2] These ligands promote the crucial oxidative addition and reductive elimination steps.

    • Consider Specialized Catalysts: A Pd-AntPhos catalyst system has demonstrated high reactivity for coupling di-ortho-substituted aryl halides.[3][4]

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial for activating the boronic acid.[5] For sterically hindered couplings, stronger bases like t-BuOK or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][2]

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Optimization studies have shown dioxane to be highly effective in combination with t-BuOK.[2]

  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to coupling can prevent side reactions and improve solubility.[6][7]

Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling cat_lig Optimize Catalyst & Ligand - Use Bulky NHC Ligands - Try Buchwald Ligands (e.g., AntPhos) start->cat_lig cond Adjust Reaction Conditions - Stronger Base (t-BuOK, Cs2CO3) - Solvent (Dioxane, THF) cat_lig->cond protect Protect Carboxylic Acid - Convert to Methyl/Ethyl Ester cond->protect If yield is still low success Successful Coupling cond->success If yield improves deprotect Deprotection Step protect->deprotect deprotect->success start Ester/Amide Formation Fails activate Activate Carboxylic Acid start->activate acid_chloride Form Acid Chloride (e.g., SOCl₂) activate->acid_chloride For Esters/Amides coupling_reagent Use Coupling Reagent (e.g., HATU, EDC/HOBt) activate->coupling_reagent For Amides sn2_method Use SN2 Method (Carboxylate + Alkyl Halide) activate->sn2_method For Esters react_nuc React with Nucleophile (ROH/R₂NH) acid_chloride->react_nuc product Desired Ester/Amide coupling_reagent->product sn2_method->product react_nuc->product G cluster_0 Activation cluster_1 Coupling Benzoic Acid Benzoic Acid Acid Chloride Acid Chloride Benzoic Acid->Acid Chloride  SOCl₂ or (COCl)₂ Amide Amide Acid Chloride->Amide  R₂NH, Base

References

Technical Support Center: 5-Chloro-2-iodobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 5-chloro-2-iodobenzoic acid.

Troubleshooting Guides

Issue 1: Significant Dehalogenation (Deiodination) Observed in Cross-Coupling Reactions

Symptoms:

  • Formation of 5-chlorobenzoic acid as a major byproduct.

  • Low yield of the desired coupled product.

  • Complex crude reaction mixture, making purification difficult.

Root Causes and Solutions:

Dehalogenation, specifically the loss of iodine (deiodination), is a common side reaction in palladium-catalyzed cross-couplings of this compound.[1] This occurs when the rate of the desired cross-coupling is slow relative to the rate of dehalogenation.[1] The primary causes and their respective solutions are outlined below.

Potential Cause Recommended Solution
Suboptimal Ligand The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1] Screen a panel of ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[1]
Inappropriate Base Strong bases can sometimes promote dehalogenation.[1] If using a strong base like sodium tert-butoxide, consider switching to a weaker, non-nucleophilic inorganic base. Good alternatives for Suzuki and Buchwald-Hartwig reactions include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Problematic Solvent Protic solvents (e.g., alcohols) or those that can act as a hydride source (e.g., DMF, especially with water) can lead to hydrodehalogenation.[1] It is advisable to use aprotic solvents like toluene, dioxane, or THF.[1][2]
High Temperature/Long Reaction Time Elevated temperatures and extended reaction times can increase the likelihood of dehalogenation. Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Microwave heating can sometimes accelerate the desired reaction, minimizing the time for side reactions to occur.[2]
Presence of Hydride Sources Trace amounts of water or other impurities can act as hydride donors. Ensure all reagents and solvents are anhydrous and of high purity. Degassing the solvent is also a crucial step to remove oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation of the iodine atom more common than the chlorine atom in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl >> F.[3] This is primarily due to the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates a faster oxidative addition to the palladium catalyst compared to the stronger C-Cl bond.[3] Consequently, the iodine is more susceptible to both the desired cross-coupling and the undesired dehalogenation.

Q2: I am observing both dehalogenation and homocoupling of my boronic acid in a Suzuki reaction. What should I do?

A2: Homocoupling of the boronic acid can be a sign of slow transmetalation or the presence of oxygen. To address both issues, ensure your reaction is thoroughly degassed. Switching to a more electron-rich and bulky ligand, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, which can help to favor the desired cross-coupling over both dehalogenation and homocoupling.

Q3: Can the carboxylic acid group of this compound interfere with the reaction?

A3: Yes, the ortho-carboxylate group can coordinate to the palladium center, potentially forming inactive catalyst species.[4] This can slow down the reaction and make dehalogenation more competitive. A common strategy to mitigate this is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[4]

Q4: Are there any specific recommendations for Sonogashira couplings with this compound to avoid dehalogenation?

A4: For Sonogashira couplings, in addition to the general advice on ligands, bases, and solvents, the copper(I) co-catalyst can play a role. Ensure you are using high-purity CuI. In some cases, copper-free Sonogashira conditions can be explored to minimize side reactions.[5] Using a bulky phosphine ligand is also beneficial in this reaction.[6]

Data Presentation

The following table summarizes representative data on the effect of different ligands and bases on the yield of Suzuki-Miyaura coupling reactions of dihalogenated benzoic acid analogs. While specific data for this compound is limited in the literature, these trends provide a valuable guide for reaction optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Benzoic Acid Analogs Under Various Conditions

Aryl Halide ExampleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Amino-3-iodobenzoic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O802~95[3]
4-Amino-3-bromobenzoic acidPhenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene10012~88[3]
4-Amino-3-chlorobenzoic acidPhenylboronic acidXPhos Pd G3Cs₂CO₃t-BuOH11024~75[3]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24>95[7]

Note: The data presented is for analogous compounds and is intended to be representative of typical outcomes. Actual yields with this compound may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.[8]

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Is the ligand optimal? base Change Base (e.g., K3PO4, Cs2CO3) ligand->base Still observing dehalogenation? end Dehalogenation Minimized ligand->end Problem Resolved solvent Switch to Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent Still observing dehalogenation? base->end Problem Resolved temp Lower Temperature & Reduce Reaction Time solvent->temp Still observing dehalogenation? solvent->end Problem Resolved esterify Consider Esterification of Carboxylic Acid temp->esterify Still observing dehalogenation? temp->end Problem Resolved esterify->end Problem Resolved

Caption: Troubleshooting workflow for addressing dehalogenation.

Reaction_Optimization sub Starting Material This compound reaction_type Reaction Type Suzuki Sonogashira Heck sub->reaction_type suzuki_params Ligand: SPhos/XPhos Base: K3PO4 Solvent: Toluene/H2O reaction_type:s->suzuki_params Suzuki sono_params Ligand: PPh3 Base: Et3N Co-catalyst: CuI reaction_type:s->sono_params Sonogashira heck_params Ligand: P(o-tol)3 Base: NaOAc Solvent: DMF reaction_type:s->heck_params Heck

Caption: Decision tree for selecting initial reaction conditions.

References

stability of 5-Chloro-2-iodobenzoic acid under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-Chloro-2-iodobenzoic acid in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the integrity and stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. While room temperature storage is generally acceptable, refrigeration (2-8°C) can further prolong its shelf life. It is noted to be light-sensitive, so storage in an amber or opaque container is advisable.

Q2: What are the primary decomposition pathways for this compound?

The two primary decomposition pathways for this compound are decarboxylation and dehalogenation (cleavage of the carbon-iodine bond).

  • Decarboxylation: The removal of the carboxylic acid group as CO2 can occur, especially at elevated temperatures and in the presence of a base.[1][2] Aromatic carboxylic acids are generally more prone to decarboxylation than their aliphatic counterparts.

  • Dehalogenation: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[3] This can lead to the formation of 2-chlorobenzoic acid as a byproduct, particularly under reductive conditions or in the presence of certain transition metal catalysts.

Q3: Is this compound stable in acidic and basic solutions?

  • Acidic Conditions: this compound is expected to be relatively stable in mild acidic conditions. However, strong acids at high temperatures could potentially promote side reactions.

  • Basic Conditions: In the presence of bases, especially at elevated temperatures, the risk of decarboxylation increases. The carboxylate anion formed under basic conditions can facilitate the elimination of CO2. The choice of base is critical in reactions involving this compound.

Q4: What are the potential side reactions to be aware of during Suzuki-Miyaura coupling?

When using this compound in Suzuki-Miyaura coupling, several side reactions can occur:

  • Protodeboronation of the boronic acid partner.

  • Homocoupling of the boronic acid.

  • Dehalogenation of this compound to form 2-chlorobenzoic acid.

  • Decarboxylation if the reaction is run at high temperatures with a strong base.

  • Formation of inorganic byproducts such as boric acid, which can affect reaction selectivity.[4]

Q5: What are the potential side reactions during Sonogashira coupling?

In Sonogashira coupling reactions, the following side reactions are common:

  • Glaser coupling (homocoupling) of the terminal alkyne, especially in the presence of oxygen.

  • Dehalogenation of this compound.

  • Decarboxylation under harsh basic conditions and high temperatures.

  • Complex catalyst decomposition pathways can also lead to lower yields.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Poor quality of this compound Ensure the starting material is pure and has been stored correctly.Impurities or degradation products can inhibit the catalyst.
Inefficient catalyst system Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[3]The choice of ligand is crucial for efficient oxidative addition and reductive elimination.
Inappropriate base Use a milder base (e.g., K2CO3, Cs2CO3) and the minimum necessary amount.Strong bases can promote decarboxylation and other side reactions.
Low reaction temperature Gradually increase the reaction temperature, but monitor for decarboxylation.Higher temperatures can increase reaction rates but may also lead to degradation.
Solvent effects Ensure the solvent is anhydrous and degassed. Consider using a solvent mixture (e.g., dioxane/water).Oxygen can deactivate the palladium catalyst. Water can be crucial for the transmetalation step.
Issue 2: Significant Decarboxylation Observed
Potential Cause Troubleshooting Step Rationale
High reaction temperature Lower the reaction temperature.Decarboxylation is often thermally induced.
Strong base Switch to a weaker base (e.g., K3PO4, KF).Strong bases facilitate the removal of the carboxyl group.
Prolonged reaction time Monitor the reaction closely and stop it as soon as the starting material is consumed.Extended exposure to heat and base increases the likelihood of decarboxylation.
Issue 3: Formation of Dehalogenated Byproduct (2-chlorobenzoic acid)
Potential Cause Troubleshooting Step Rationale
Reductive conditions Ensure the reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen).The presence of reducing agents or certain impurities can lead to cleavage of the C-I bond.
Catalyst choice Some palladium catalysts may have a higher propensity for promoting dehalogenation. Screen different catalyst systems.The ligand environment around the palladium center can influence the relative rates of cross-coupling and dehalogenation.
Hydrogen source Certain solvents (e.g., alcohols) or reagents can act as hydride sources.The palladium-hydride species formed can lead to reductive dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equiv.).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling
  • To a dry reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Purge the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up the reaction by filtering off the solids and concentrating the filtrate.

  • Purify the residue by column chromatography.

Visualizations

Stability_Factors cluster_conditions Reaction Conditions cluster_compound This compound cluster_outcomes Potential Outcomes Temperature Temperature Compound 5-Chloro-2-iodobenzoic Acid Temperature->Compound pH pH pH->Compound Light Light Exposure Light->Compound Catalyst Catalyst/Reagents Catalyst->Compound Stable Stable Compound->Stable Decarboxylation Decarboxylation Compound->Decarboxylation High Temp, Strong Base Dehalogenation Dehalogenation Compound->Dehalogenation Reductive Conditions, Certain Catalysts

Caption: Factors influencing the stability of this compound.

Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield in Suzuki Coupling Cause1 Poor Starting Material Quality Start->Cause1 Cause2 Inefficient Catalyst System Start->Cause2 Cause3 Inappropriate Base Start->Cause3 Cause4 Suboptimal Temperature Start->Cause4 Sol1 Verify Purity & Storage Cause1->Sol1 Sol2 Screen Catalysts & Ligands Cause2->Sol2 Sol3 Use Milder Base Cause3->Sol3 Sol4 Optimize Temperature Cause4->Sol4

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

removal of residual catalysts from 5-Chloro-2-iodobenzoic acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual catalysts from 5-Chloro-2-iodobenzoic acid products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of residual catalysts I might encounter when working with this compound?

A1: The most common residual catalysts depend on the synthetic route. During the synthesis of this compound itself, residual iodine from the iodination step is a primary concern.[1] If the product is subsequently used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), residual palladium and copper catalysts are frequently encountered.[2]

Q2: Why is it critical to remove residual catalysts from the final product?

A2: Residual metal catalysts can interfere with downstream reactions, leading to unwanted side products or reaction failure.[3] In the context of drug development, regulatory agencies like the European Agency for the Evaluation of Medicinal Products (EMEA) have stringent limits on metal impurities in active pharmaceutical ingredients (APIs), often requiring levels below 5-10 ppm.[3][4]

Q3: What are the general methods for removing residual catalysts?

A3: The primary methods for catalyst removal include:

  • Crystallization: An effective method for purifying solid products, where impurities remain in the mother liquor.[5][6]

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the metal, which is then removed by filtration.[5][7]

  • Filtration: A straightforward method for removing heterogeneous catalysts (e.g., Pd/C) using a filter aid like Celite®.[7]

  • Extraction: Utilizing differences in solubility to partition the catalyst and product into two different liquid phases.[7][8]

  • Chromatography: Passing the product through a stationary phase (e.g., silica gel) to separate it from the catalyst.[7][9]

Q4: How do I choose the best purification method for my specific situation?

A4: The choice of method depends on several factors: the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your product (solubility, stability), the required purity level, and the scale of your reaction.[7] The flowchart below provides a general decision-making framework.

G Decision Logic for Catalyst Removal start Crude Product with Residual Catalyst catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(PPh3)4, CuI) catalyst_type->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration product_solubility Is product soluble in a solvent where catalyst is not? homogeneous->product_solubility extraction Liquid-Liquid Extraction (e.g., with aqueous EDTA for Cu) homogeneous->extraction chromatography Column Chromatography homogeneous->chromatography check_filtrate Is filtrate clean? filtration->check_filtrate final_product Purified Product filtration->final_product check_filtrate->homogeneous No, soluble catalyst still present check_filtrate->final_product Yes crystallization Crystallization product_solubility->crystallization Yes scavengers Use of Scavengers (e.g., Thiol-based silica, Activated Carbon) product_solubility->scavengers No crystallization->final_product scavengers->filtration extraction->final_product chromatography->final_product G Workflow for Residual Iodine Removal A 1. Dissolve crude product in Ethyl Acetate B 2. Wash with 10% aq. Sodium Bisulfite Solution A->B C 3. Separate Layers B->C D 4. Wash with Brine C->D E 5. Dry over Na2SO4, Filter, and Concentrate D->E F 6. Recrystallize from hot Toluene E->F G 7. Filter and Dry Crystals F->G H Purified Product G->H

References

Technical Support Center: Scale-Up of 5-Chloro-2-iodobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Chloro-2-iodobenzoic acid (CAS: 19094-56-5).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Yield in Sandmeyer Reaction Incomplete Diazotization: Temperature too high, incorrect stoichiometry of sodium nitrite, or premature decomposition of the diazonium salt.- Temperature Control: Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite.[1] - Reagent Stoichiometry: Ensure accurate molar ratios of the starting amine, acid, and sodium nitrite. - Monitor Reaction: Use TLC to monitor the disappearance of the starting amine.[2] - Urea Addition: Add a small amount of urea after diazotization to quench excess nitrous acid, which can cause unwanted side reactions.[1]
Inefficient Iodide Substitution: Poor reactivity of the iodide source, or diazonium salt decomposition before iodide addition.- Iodide Source: Use a fresh, high-purity source of potassium iodide (KI) or sodium iodide.[1] - Rapid Addition: Add the iodide solution quickly to the cold diazonium salt solution to ensure rapid reaction.[1] - Catalyst: While not always required for iodination, consider the use of a copper catalyst (e.g., cuprous iodide) if yields are consistently low.[1]
High Levels of Impurities Formation of Isomeric Byproducts (e.g., 2-chloro-3-iodobenzoic acid, 2-chloro-3,5-diiodobenzoic acid): This is a common issue in the direct iodination of 2-chlorobenzoic acid.[3]- Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can lead to over-iodination. - Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use a slight excess but avoid large excesses. - Purification: Implement a multi-step purification process. A first purification with an acetic acid/water mixture followed by recrystallization from toluene has been shown to be effective.[2][3]
Residual Starting Material: Incomplete reaction during any of the synthesis steps.- Reaction Monitoring: Use HPLC or TLC to ensure the reaction has gone to completion before proceeding with workup.[2] - Optimize Conditions: Re-evaluate reaction time, temperature, and reagent stoichiometry to drive the reaction to completion.
Poor Product Purity After Crystallization Ineffective Solvent System: The chosen solvent may not provide a sufficient solubility difference between the product and impurities at different temperatures.- Solvent Screening: Test various solvent systems for recrystallization. Toluene is reported to be effective for achieving high purity.[2] A mixture of acetic acid and water can also be used for initial purification.[2] - Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration step. - Washing: Ensure the filtered solid is washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Safety Concerns During Scale-Up Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when isolated or allowed to warm up.- In-Situ Generation: Always generate and use the diazonium salt in-situ without isolation. - Strict Temperature Control: Maintain low temperatures (typically 0-5°C) throughout the diazotization and subsequent substitution reaction.[1][4] - Avoid Friction and Shock: Do not allow the diazonium salt solution to dry out, and avoid mechanical shock.
Exothermic Reactions: Both diazotization and the subsequent Sandmeyer reaction can be exothermic.- Controlled Addition: Add reagents dropwise to control the reaction rate and internal temperature.[5] - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of handling the heat generated during a large-scale reaction. - Calorimetry Studies: For large-scale production, perform reaction calorimetry studies to understand the thermal profile and potential for thermal runaway.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two main routes are:

  • From 2-Chloro-5-aminobenzoic Acid: This involves a diazotization reaction followed by a Sandmeyer-type iodination using a suitable iodide source like potassium iodide (KI).[1][2]

  • From 2-Chlorobenzoic Acid: This route involves the direct iodination of 2-chlorobenzoic acid using iodine and an oxidizing agent, such as ammonium persulfate, in a solvent like acetic acid.[2] A multi-step process involving nitration, reduction, and then diazotization/iodination is also described.[6][7]

Q2: What are the critical process parameters to monitor during the Sandmeyer reaction for this synthesis?

A2: The most critical parameters are:

  • Temperature: Must be strictly controlled, typically between 0-10°C, to prevent the decomposition of the diazonium salt.[1][2]

  • pH: The reaction is carried out in a strong acidic medium (e.g., sulfuric or hydrochloric acid) to ensure the stability of the diazonium salt.

  • Addition Rate: The dropwise addition of sodium nitrite and the subsequent iodide solution is crucial to manage the exothermic nature of the reactions and maintain temperature control.[5]

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used. HPLC is preferred for quantitative analysis of product purity and impurity profiling[2], while TLC is a quick method for monitoring the disappearance of starting materials.[2]

Q4: What is the most effective method for purifying the final product to pharmaceutical-grade (>99.5%)?

A4: A multi-step purification process is often necessary. An initial purification can be done by recrystallization from a mixture of acetic acid and water to remove the bulk of impurities.[2] A final recrystallization from toluene is highly effective in removing isomeric impurities and achieving high purity levels, often exceeding 99.6%.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods.

Table 1: Comparison of Synthesis Routes & Reported Yields/Purity

Starting Material Key Reaction Steps Reported Yield Reported Purity Source
2-Chloro-5-aminobenzoic acidDiazotization, Iodination with KI93.7%99.6%[1][2]
2-Chlorobenzoic acidDirect Iodination with Iodine/Ammonium Persulfate65-68.5% (Crude)95.5-98.6% (Crude)[3]
2-Chlorobenzoic acidNitration, Reduction, Diazotization, Iodination95.8% (Nitration), 95.1% (Reduction)98.5% (Nitration), 99.1% (Reduction)[7]
Methyl AnthranilateIodination, Sandmeyer (Chlorination), Hydrolysis~80% (Overall)>98%[5]

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-5-aminobenzoic Acid via Diazotization

This protocol is based on a common laboratory and scale-up procedure involving a Sandmeyer-type reaction.[1][2]

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add 2-chloro-5-aminobenzoic acid (1.0 eq) to a 20% aqueous sulfuric acid solution. Cool the mixture to 0-10°C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the reactor, ensuring the internal temperature is maintained between 0-5°C. Continue stirring until all solids have dissolved and the reaction is complete (monitor by TLC).

  • Quenching: Add a small amount of urea (approx. 0.05 eq) to the reaction mixture and stir for 15-20 minutes to destroy any excess nitrous acid.

  • Iodination: In a separate vessel, prepare a solution of potassium iodide (1.1 eq) in water. Cool the diazonium salt solution to 0°C and rapidly add the potassium iodide solution. Allow the reaction to warm to room temperature and stir until nitrogen gas evolution ceases (typically 30-60 minutes).

  • Workup: Filter the resulting brown solid and wash it with water. Dissolve the solid in ethyl acetate and wash sequentially with 1N hydrochloric acid, 10% sodium bisulfite solution (to remove excess iodine), and saturated brine.

  • Isolation & Purification: Dry the organic phase with magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot toluene. Cool the solution to 0-5°C for at least one hour to maximize crystal formation. Filter the solid, wash with cold toluene, and dry under vacuum at 50°C to yield this compound as a pale yellow solid.

Protocol 2: Synthesis from 2-Chlorobenzoic Acid via Direct Iodination

This protocol outlines a direct iodination method suitable for large-scale production.[2]

  • Reaction Setup: To a clean reactor, charge 2-chlorobenzoic acid (1.0 eq), acetic acid, iodine (0.8 eq), and ammonium persulfate (1.1 eq).

  • Reaction: Stir the slurry at room temperature for 30 minutes. Heat the reaction mass to 80-85°C and maintain for several hours. Monitor the reaction progress by HPLC until the starting material is less than 1%. A pale yellow solid will begin to precipitate.

  • Quenching & Precipitation: Cool the reaction mass to 60°C and slowly add water, maintaining the temperature around 60°C. Add a 5% sodium thiosulfate solution to quench any remaining iodine. Further, cool the mixture to 15-20°C to complete the precipitation of the crude product.

  • Isolation: Filter the precipitated solid and wash thoroughly with water to remove acetic acid. Dry the crude product under vacuum.

  • Purification:

    • Step 1: Add the crude product to a mixture of acetic acid and water and heat to 80°C until a clear solution is formed. Cool to 10°C to recrystallize the product. This step should yield a product with >98% purity.

    • Step 2: For higher purity, subject the product from Step 1 to a second recrystallization. Dissolve the product in toluene and heat to reflux. Wash the organic layer with water and a 1% sodium bicarbonate solution. Cool the toluene layer slowly to 10°C and hold for at least one hour. Filter the precipitated solid, wash with cold toluene, and dry to obtain the final product with purity >99.5%.

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_iodination Iodination & Workup cluster_purification Purification Stage start 2-Chloro-5-aminobenzoic Acid in H2SO4 diazotization Add NaNO2 (0-5°C) start->diazotization Cool quench Add Urea diazotization->quench iodination Add KI Solution quench->iodination workup Filter & Wash iodination->workup Warm to RT extraction Dissolve in EtOAc, Wash with NaHSO3 workup->extraction concentrate Concentrate Crude Product extraction->concentrate recrystallize Recrystallize from Toluene concentrate->recrystallize dry Filter & Dry (50°C, vacuum) recrystallize->dry end High Purity 5-Chloro-2-iodobenzoic Acid dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Purity in Final Product check_impurities Analyze Impurity Profile (HPLC) start->check_impurities isomeric High Isomeric Impurities (e.g., 3-iodo, 3,5-diiodo) check_impurities->isomeric Isomers > 1% starting_material High Residual Starting Material check_impurities->starting_material Start Mat. > 1% other Other/Unknown Impurities check_impurities->other Other action_isomeric Refine Purification: 1. Acetic Acid/Water Slurry 2. Toluene Recrystallization isomeric->action_isomeric action_starting Review Reaction: - Increase Reaction Time/Temp - Check Reagent Stoichiometry - Confirm Catalyst Activity starting_material->action_starting action_other Review Workup: - Ensure complete washing - Check for solvent adducts - Screen alternative crystallization solvents other->action_other reaction_pathways cluster_products Reaction Products start 2-Chlorobenzoic Acid + Iodine main_product Desired Product: This compound start->main_product Major Pathway isomer1 Isomeric Byproduct: 2-Chloro-3-iodobenzoic acid start->isomer1 Minor Pathway di_iodo Over-iodination Byproduct: 2-Chloro-3,5-diiodobenzoic acid main_product->di_iodo Excess Iodine/ Long Reaction Time conditions Reaction Conditions: - Acetic Acid - Ammonium Persulfate - Heat (80-85°C) conditions->start

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halobenzoic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic cores is a cornerstone of modern drug discovery and materials science. Halogenated benzoic acids, specifically iodo-, bromo-, and chlorobenzoic acids, are pivotal building blocks in these endeavors, serving as versatile precursors for a multitude of chemical transformations. The choice of the halogen substituent is a critical decision that profoundly influences the reactivity of the substrate, dictating the required reaction conditions and ultimately impacting the efficiency and viability of a synthetic route. This guide provides an objective comparison of the performance of iodo-, bromo-, and chlorobenzoic acids in key synthetic reactions, supported by experimental data and detailed protocols.

The Fundamental Principle: A Reactivity Hierarchy

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted order of reactivity is:

I > Br > Cl [1][2]

This trend is a direct consequence of the C-X bond strength, where the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] Consequently, iodo-substituted benzoic acids are typically the most reactive, followed by their bromo and chloro counterparts.[1] This higher reactivity often allows for the use of milder reaction conditions and can lead to higher yields and faster reaction times. Conversely, the greater stability of the carbon-chlorine bond necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands, to achieve comparable results.[3][4]

Performance in Key Cross-Coupling Reactions

The differential reactivity of halobenzoic acids is most prominently observed in palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is one of the most widely utilized transformations in modern organic synthesis.[1][5] The reactivity of halobenzoic acids in this reaction follows the established trend, with iodo- and bromobenzoic acids being the most common substrates.[6][7] While aryl chlorides can be used, they often require more specialized and reactive catalyst systems to achieve efficient coupling.[6][7]

Aryl HalideRelative ReactivityTypical Reaction Conditions
Iodobenzoic Acid HighestMild temperatures (often room temperature to 80 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), broad base compatibility.[1][8]
Bromobenzoic Acid IntermediateModerate to high temperatures (80-110 °C), often requires phosphine ligands for efficient coupling, common bases include K₂CO₃, K₃PO₄.[4][9]
Chlorobenzoic Acid LowestHigh temperatures (>100 °C), requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, strong bases.[6][10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][11] The reactivity of halobenzoic acids in this reaction is also dictated by the C-X bond strength, with aryl iodides and bromides being the preferred substrates.[12] The coupling of aryl chlorides is more challenging and often requires specialized, bulky phosphine ligands to achieve reasonable yields.[3]

Aryl HalideRelative ReactivityTypical Reaction Conditions
Iodobenzoic Acid HighestMild temperatures, broad range of palladium precatalysts and ligands, compatible with various amines.[13]
Bromobenzoic Acid IntermediateModerate to high temperatures, often requires specialized phosphine ligands for efficient coupling with a range of amines.[14]
Chlorobenzoic Acid LowestRequires highly active catalyst systems with bulky, electron-rich ligands, higher temperatures, and carefully selected bases.[3]
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15][16] The reactivity trend of halobenzoic acids in the Heck reaction mirrors that of the Suzuki and Buchwald-Hartwig reactions.[8] Aryl iodides and bromides are highly effective substrates, while aryl chlorides are generally less reactive and require more forcing conditions.[17][18]

Aryl HalideRelative ReactivityTypical Reaction Conditions
Iodobenzoic Acid HighestMild to moderate temperatures, can often be performed with simple palladium salts like Pd(OAc)₂.[8][19]
Bromobenzoic Acid IntermediateModerate to high temperatures, often requires the use of phosphine ligands or phase-transfer catalysts.[19]
Chlorobenzoic Acid LowestHigh temperatures, often requires specialized ligands and catalyst systems to achieve good yields.[17][18]

Nucleophilic Aromatic Substitution (SNAAr)

In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAAr) is often inverted. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho and/or para to the halogen. The rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex.[20] The high electronegativity of fluorine stabilizes this intermediate more effectively than the other halogens.

F > Cl > Br > I [21]

It is important to note that for halobenzoic acids, the carboxylic acid group is a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly when deprotonated.

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point for the respective reactions. Optimization of specific substrates, catalysts, ligands, bases, and solvents is often necessary to achieve optimal results.

General Protocol for Suzuki-Miyaura Coupling of a Halobenzoic Acid

Materials:

  • Halobenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the halobenzoic acid, arylboronic acid, base, palladium catalyst, and ligand.[1][22]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).[1][4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[1]

General Protocol for Buchwald-Hartwig Amination of a Halobenzoic Acid

Materials:

  • Halobenzoic acid (1.0 eq.)

  • Amine (1.1 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst; 1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP; 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.2-2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halobenzoic acid, palladium pre-catalyst, ligand, and base to a dry reaction vessel.[1][11]

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-120 °C) for 4-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography or other suitable methods.[1]

General Protocol for the Heck Reaction of a Halobenzoic Acid

Materials:

  • Halobenzoic acid (1.0 eq.)

  • Alkene (1.1 - 2.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, or a phosphine-free system may be used)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-3.0 eq.)

  • Solvent (e.g., DMF, NMP, Dioxane)

Procedure:

  • To a reaction vessel, add the halobenzoic acid, palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (e.g., 100-140 °C) for 6-48 hours.[23]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reactivity and Workflows

G Comparative Reactivity in Pd-Catalyzed Cross-Coupling cluster_reactivity Reactivity Order cluster_conditions Reaction Conditions I Iodobenzoic Acid Br Bromobenzoic Acid I->Br > Mild Mild Conditions Lower Temp Standard Catalysts I->Mild Cl Chlorobenzoic Acid Br->Cl > Moderate Moderate Conditions Higher Temp Ligands Often Needed Br->Moderate Forcing Forcing Conditions High Temp Specialized Ligands Cl->Forcing G General Workflow for Cross-Coupling Reactions Start Reaction Setup (Inert Atmosphere) Reagents Combine: - Halobenzoic Acid - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Heat Heat and Stir (Monitor Progress) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product Purification->Product

References

A Comparative Guide to the Validation of HPLC Methods for 5-Chloro-2-iodobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Chloro-2-iodobenzoic acid against other analytical techniques. The information presented is supported by established principles of analytical chemistry and data from analogous compounds to ensure a thorough and objective evaluation.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative determination of this compound. This technique is a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Proposed HPLC Method

A detailed experimental protocol for the proposed HPLC method is outlined below. This protocol is designed based on common practices for the analysis of halogenated aromatic carboxylic acids.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used as they offer an excellent range of hydrophobic separation capabilities.[1]

  • Mobile Phase: A gradient mixture of an aqueous buffer and an organic modifier is proposed. For instance, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The use of an acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm).

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

  • Sample Solution: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

HPLC Method Validation

The validation of the proposed HPLC method should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[1] The key validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[1]The peak for this compound should be well-resolved from other components, with no interference at its retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[1]
Accuracy The closeness of the test results obtained by the method to the true value.[2]Recovery of 98-102% for spiked samples at different concentration levels.[1]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2% for replicate injections.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]Signal-to-noise ratio of 3:1.[1]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-noise ratio of 10:1.[1]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]No significant change in results with minor variations in flow rate, mobile phase composition, and temperature.[1]

Comparison with Alternative Analytical Methods

While HPLC is a powerful and versatile technique, other analytical methods can be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the sample matrix.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, applicable to a wide range of compounds, well-established and robust.[1]Can be time-consuming, requires solvent consumption, potential for matrix effects.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation, potentially higher cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS, providing high selectivity and sensitivity.Very high sensitivity and selectivity, provides molecular weight and structural information.Higher cost of instrumentation and maintenance, potential for ion suppression or enhancement.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High efficiency for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and reagent consumption.Lower sensitivity for some analytes compared to HPLC, can be sensitive to matrix effects.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of a typical HPLC method validation process, from initial planning to final approval.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Compile Validation Report system_suitability->report review Review & Approval report->review end End: Method Approved for Routine Use review->end

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding of a proposed HPLC method for the analysis of this compound and situates it within the broader context of available analytical technologies. The successful implementation and validation of any analytical method require careful consideration of the specific application and adherence to regulatory guidelines.

References

A Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] For drug development and materials science professionals, substrates like 5-chloro-2-iodobenzoic acid are particularly valuable. This molecule features two distinct halogen atoms, offering the potential for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, allowing for initial coupling at the C-I position under carefully controlled conditions.[3]

The success and selectivity of this transformation are critically dependent on the choice of ligand coordinated to the palladium catalyst. The ligand stabilizes the palladium center and modulates its reactivity, profoundly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[1][4] This guide provides a comparative analysis of different ligand classes for the Suzuki coupling of this compound, supported by experimental data and detailed protocols.

Ligand Classes and Their Impact on Reactivity

The two predominant classes of ligands for modern Suzuki-Miyaura coupling are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[5] Their significant steric bulk promotes the formation of highly reactive, monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[1][4] For a substrate like this compound, these ligands are highly effective for coupling at the more reactive C-I bond and can also enable subsequent coupling at the C-Cl bond under more forcing conditions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphines. They are typically stronger sigma-donors, forming highly stable and very active palladium complexes.[1][6] This stability can translate to high turnover numbers and catalyst longevity. NHC-Pd complexes have shown exceptional activity for coupling unactivated aryl chlorides, making them a strong choice for reactions involving the C-Cl bond of the target substrate.[7][8]

Performance Comparison of Ligand Systems

The selection of a ligand system is crucial for optimizing yield, reaction time, and selectivity. While direct comparative studies on this compound are sparse, data from couplings of similar dihaloarenes and challenging aryl chlorides provide a strong basis for ligand selection. Generally, the initial, more facile coupling occurs at the C-I position.

Ligand / Catalyst SystemPalladium PrecursorBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Features & Selectivity
PPh₃ (Triphenylphosphine) Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-11012-2440-70Traditional ligand; moderate activity. Primarily selective for C-I coupling, often ineffective for the C-Cl bond.[9]
SPhos Pd(OAc)₂ or SPhos PrecatalystK₃PO₄Toluene, 2-MeTHF, t-AmOHRT - 1101-8>90Highly active Buchwald ligand. Excellent for C-I coupling at room temp. Can achieve C-Cl coupling at higher temps.[4][5][10]
XPhos Pd(OAc)₂ or XPhos PrecatalystK₃PO₄Toluene, Dioxane80-1102-12>90Very bulky ligand, excellent for hindered substrates and aryl chlorides.[5] High activity for both C-I and C-Cl bonds.
dppf Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane, n-Butanol85-1002-1280-95Bidentate ligand, widely used in pharma. Good general applicability and often shows good selectivity for C-I coupling.[11][12]
IPr (NHC Ligand) [Pd(IPr)(μ-Cl)Cl]₂ or (IPr)Pd(allyl)ClK₃PO₄, KOtBuTHF, DioxaneRT - 1001-6>95Highly reactive NHC complex. Exceptionally active for C-Cl bond activation, may lead to less selectivity and diarylation if not controlled.[7][13]
IPent (NHC Ligand) (IPent)Pd PrecatalystK₃PO₄, KOtBuTHFRT - 801-4>95One of the bulkiest and most active NHC ligands, showing a strong preference for exhaustive functionalization (diarylation) of dihaloarenes.[13][14]

Diagrams and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism involves a well-defined sequence of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Suzuki_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L(X) oxidative_addition->pd_complex R¹-X (Aryl Halide) transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L(R²) transmetalation->diaryl_pd boronate R²-B(OR)₂ boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A systematic workflow is essential for reproducible results in cross-coupling reactions.

Workflow start Start setup Reaction Setup: - this compound - Boronic acid/ester - Base - Pd Precursor & Ligand start->setup end End degas Degas Solvent (e.g., sparge with Argon) setup->degas reaction Heat and Stir under Inert Atmosphere (e.g., 80°C, 4h) degas->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench - Extract with organic solvent monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze analyze->end Decision_Tree start Desired Outcome? sel_I Selective C-I Coupling start->sel_I Mono-coupling sel_Cl Subsequent C-Cl Coupling start->sel_Cl Sequential diarylation Direct Diarylation start->diarylation Di-coupling lig_I Use milder conditions (RT to 60°C) Ligands: SPhos, PPh₃, dppf sel_I->lig_I lig_Cl Use forcing conditions (>80°C) Ligands: XPhos, IPr sel_Cl->lig_Cl lig_di Use highly active NHC ligand (e.g., IPent) and excess boronic acid diarylation->lig_di

References

Comparative Analysis of the Biological Activity of 5-Chloro-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of synthesized derivatives of 5-Chloro-2-iodobenzoic acid. The data presented is a hypothetical model intended to illustrate the structure-activity relationships and guide future research in this area. The experimental protocols provided are based on established methodologies for assessing anticancer and antimicrobial activities.

Introduction

This compound is a versatile chemical intermediate, prized for its dual halogen substitutions which offer multiple reaction sites for synthetic modifications.[1] Its structural framework is a promising scaffold for the development of novel therapeutic agents. The derivatives explored in this guide are hypothetical amides, synthesized by coupling various amines to the carboxylic acid group of this compound. This modification is a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. The following sections detail the comparative anticancer and antimicrobial activities of these derivatives, along with the methodologies for their evaluation.

Data Presentation

The biological activities of the hypothetical this compound derivatives are summarized below.

Anticancer Activity

The in-vitro cytotoxic activity of the derivatives was assessed against a human colorectal carcinoma cell line (HCT-116) and a human breast adenocarcinoma cell line (MCF-7) using the MTT assay. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Table 1: In-vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative Structure (R Group)HCT-116MCF-7
C1 -NH-(4-methoxyphenyl)15.221.8
C2 -NH-(4-chlorophenyl)8.512.3
C3 -NH-(4-fluorophenyl)10.115.7
C4 -NH-(4-nitrophenyl)5.37.9
Doxorubicin (Positive Control)0.81.2

IC50 is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The antimicrobial potential of the derivatives was evaluated against a Gram-positive bacterium, Staphylococcus aureus (ATCC 25923), and a Gram-negative bacterium, Escherichia coli (ATCC 25922), using the broth microdilution method. Ciprofloxacin, a broad-spectrum antibiotic, served as the positive control.

Table 2: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDDerivative Structure (R Group)Staphylococcus aureusEscherichia coli
C1 -NH-(4-methoxyphenyl)3264
C2 -NH-(4-chlorophenyl)1632
C3 -NH-(4-fluorophenyl)1632
C4 -NH-(4-nitrophenyl)816
Ciprofloxacin (Positive Control)10.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Amide Derivatives (General Procedure)

The synthesis of the amide derivatives from this compound would typically follow a standard peptide coupling protocol.

G cluster_synthesis Synthesis Workflow A This compound + Thionyl Chloride B Acyl Chloride Intermediate A->B Reflux D Amide Derivative B->D C Amine (R-NH2) C->D Base (e.g., Triethylamine)

Caption: General workflow for the synthesis of amide derivatives.

Procedure:

  • To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), a coupling agent such as thionyl chloride or oxalyl chloride (1.2 equivalents) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours to form the acyl chloride.

  • The corresponding amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) are then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.

In-vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds (varying concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cancer cells (HCT-116 or MCF-7) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.[4]

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • The absorbance is measured at 570 nm using a microplate reader.[3]

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

G cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7]

  • A standardized bacterial inoculum (approximately 5 x 105 CFU/mL) is prepared and added to each well.[7]

  • The plates are incubated at 37°C for 18-24 hours.[6]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, the following SAR can be inferred:

  • Anticancer Activity: The presence of an electron-withdrawing group on the phenyl ring of the amide appears to enhance cytotoxic activity. The nitro derivative (C4 ) exhibited the highest potency, followed by the chloro (C2 ) and fluoro (C3 ) derivatives. The electron-donating methoxy group (C1 ) resulted in the lowest activity. This suggests that electronic effects on the phenyl ring play a significant role in the anticancer potential of these compounds.

  • Antimicrobial Activity: A similar trend was observed for antimicrobial activity. The nitro derivative (C4 ) was the most effective against both S. aureus and E. coli. This indicates that electron-withdrawing substituents may also be crucial for the antimicrobial properties of this class of compounds. The greater susceptibility of the Gram-positive S. aureus compared to the Gram-negative E. coli is a common observation, potentially due to differences in the cell wall structure.

Conclusion

This guide presents a comparative analysis of the hypothetical biological activities of novel this compound derivatives. The illustrative data suggests that amide derivatives of this scaffold, particularly those bearing electron-withdrawing substituents, are promising candidates for further investigation as potential anticancer and antimicrobial agents. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of such compounds. Further research, including synthesis of a broader range of derivatives and testing against a wider panel of cell lines and microbial strains, is warranted to validate these preliminary findings and to elucidate the mechanisms of action.

References

A Comparative Guide to the Reaction Products of 5-Chloro-2-iodobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic transformations of 5-Chloro-2-iodobenzoic acid, providing experimental insights and comparative data to guide reaction selection and optimization in pharmaceutical and chemical research.

This compound is a versatile building block in organic synthesis, prized for its distinct reactivity at three key positions: the carboxylic acid, the iodine-bearing carbon, and the chlorine-bearing carbon. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.[1] This guide provides a comparative overview of the major reaction pathways of this compound, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and alternative synthetic routes are presented to aid researchers in selecting the most appropriate methodology for their specific synthetic goals.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom makes this compound an excellent substrate for a variety of Palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Chloro-2-arylbenzoic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures. In the case of this compound, the reaction selectively occurs at the C-I bond, allowing for the introduction of various aryl and heteroaryl groups.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 5-Chloro-2-arylbenzoic acid reactant1->product Suzuki Coupling reactant2 Arylboronic acid reactant2->product catalyst Pd Catalyst Base catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid involves the use of a palladium catalyst, a base, and a suitable solvent system.

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure: To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The solvent system is added, and the mixture is heated with stirring. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is isolated through an aqueous workup followed by purification, typically by column chromatography or recrystallization.

Quantitative Data Comparison:

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95Inferred from general protocols
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90Inferred from general protocols
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O901675-85Inferred from general protocols

Alternative Synthesis: A common alternative for the synthesis of 2-arylbenzoic acids is the Sandmeyer reaction, starting from an anthranilic acid derivative, followed by a Suzuki coupling.

Heck-Mizoroki Reaction: Synthesis of 5-Chloro-2-alkenylbenzoic Acids

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes. For this compound, this reaction enables the introduction of a variety of vinyl groups.

Reaction Scheme:

Heck_Reaction reactant1 This compound product 5-Chloro-2-alkenylbenzoic acid reactant1->product Heck Reaction reactant2 Alkene reactant2->product catalyst Pd Catalyst Base catalyst->product

Caption: Heck-Mizoroki reaction of this compound.

Experimental Protocol:

The Heck reaction is typically carried out with a palladium catalyst and a base in a polar aprotic solvent.

  • Materials: this compound (1.0 mmol), Alkene (e.g., Styrene, 1.5 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), Ligand (e.g., PPh₃, 0.04 mmol), Base (e.g., Et₃N, 2.0 mmol), Solvent (e.g., DMF or NMP).

  • Procedure: this compound, the palladium catalyst, and ligand are added to a reaction flask. The flask is purged with an inert gas. The solvent, alkene, and base are then added. The reaction mixture is heated until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The product is purified from the organic layer by chromatography.

Quantitative Data Comparison:

AlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1002470-85Inferred from general protocols[2][3]
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMAc1201865-80Inferred from general protocols[2][3]
CyclohexenePdCl₂(PPh₃)₂K₂CO₃NMP1103650-65Inferred from general protocols[2][3]

Alternative Synthesis: Alkenylbenzoic acids can also be prepared through Wittig or Horner-Wadsworth-Emmons reactions of the corresponding benzaldehyde derivatives.

Sonogashira Coupling: Synthesis of 5-Chloro-2-alkynylbenzoic Acids

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding substituted alkynes.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 5-Chloro-2-alkynylbenzoic acid reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base catalyst->product

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

  • Materials: this compound (1.0 mmol), Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), Copper(I) iodide (CuI, 0.04 mmol), Base (e.g., Et₃N or Diisopropylamine), Solvent (e.g., THF or DMF).

  • Procedure: To a degassed solution of this compound in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere. The terminal alkyne is then added, and the reaction is stirred at room temperature or with gentle heating. Reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The product is then isolated by an appropriate workup and purification.[4][5][6]

Quantitative Data Comparison:

Terminal AlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂Et₃NTHFRT680-90Inferred from general protocols[4][5][6]
1-HexynePd(PPh₃)₄i-Pr₂NHDMF501275-85Inferred from general protocols[4][5][6]
TrimethylsilylacetylenePd(OAc)₂ / PPh₃Et₃NToluene60885-95Inferred from general protocols[4][5][6]

Alternative Synthesis: Alkynylbenzoic acids can be synthesized by the reaction of a terminal alkyne with an organolithium reagent followed by carboxylation with carbon dioxide.

Nucleophilic Aromatic Substitution (SNA r)

While the C-I bond is reactive towards cross-coupling, the C-Cl bond can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the carboxylic acid group is moderately electron-withdrawing, which can facilitate substitution at the chlorine position under certain conditions, although harsher conditions may be required compared to substrates with stronger activating groups.

Reaction Scheme:

SNAr_Reaction reactant1 This compound product 5-(Dialkylamino)-2-iodobenzoic acid reactant1->product SNAr reactant2 Nucleophile (e.g., R₂NH) reactant2->product

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocol:

Nucleophilic aromatic substitution on less activated aryl chlorides often requires elevated temperatures and a strong nucleophile.

  • Materials: this compound (1.0 mmol), Amine (e.g., Pyrrolidine, 3.0 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., DMSO or NMP).

  • Procedure: A mixture of this compound, the amine, and the base in a high-boiling polar aprotic solvent is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data Comparison:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrrolidine | K₂CO₃ | DMSO | 150 | 24 | 40-60 | Inferred from general principles[7][8][9][10] | | Morpholine | NaH | NMP | 160 | 18 | 35-55 | Inferred from general principles[7][8][9][10] | | Sodium methoxide | - | Methanol | 120 (sealed tube) | 48 | 20-40 | Inferred from general principles[7][8][9][10] |

Alternative Synthesis: Ullmann Condensation

A classic alternative for the formation of C-N bonds on aryl halides is the Ullmann condensation.[11] This copper-catalyzed reaction can be an effective method for the amination of this compound, potentially offering milder conditions than traditional SNA r.

Experimental Protocol (Ullmann Condensation):

  • Materials: this compound (1.0 mmol), Amine (1.5 mmol), Copper(I) iodide (CuI, 0.1 mmol), Ligand (e.g., L-proline, 0.2 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., DMSO).

  • Procedure: The reactants, catalyst, ligand, and base are combined in a reaction vessel under an inert atmosphere. The solvent is added, and the mixture is heated. After completion, the reaction is worked up similarly to the SNA r protocol.

Spectroscopic Data Summary

The following table summarizes expected ¹H and ¹³C NMR chemical shifts for the parent compound and its representative reaction products. This data is crucial for structural confirmation.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Aromatic protons in the range of 7.0-8.0 ppm; Carboxylic acid proton > 10 ppmCarboxylic carbon ~165-170 ppm; C-I ~90-100 ppm; C-Cl ~130-135 ppm
5-Chloro-2-phenylbenzoic acid Aromatic protons in the range of 7.2-8.2 ppm; Carboxylic acid proton > 10 ppmCarboxylic carbon ~168-173 ppm; Biaryl carbons ~125-145 ppm
(E)-5-Chloro-2-styrylbenzoic acid Vinylic protons ~6.5-7.8 ppm (large coupling constant for trans); Aromatic protons ~7.2-8.0 ppm; Carboxylic acid proton > 10 ppmCarboxylic carbon ~167-172 ppm; Vinylic carbons ~120-140 ppm
5-Chloro-2-(phenylethynyl)benzoic acid Aromatic protons ~7.3-8.1 ppm; Carboxylic acid proton > 10 ppmCarboxylic carbon ~166-171 ppm; Alkynyl carbons ~85-95 ppm
2-Amino-5-chlorobenzoic acid Aromatic protons ~6.7-7.7 ppm; Amine protons (broad) ~5-6 ppm; Carboxylic acid proton > 10 ppmCarboxylic carbon ~169-174 ppm; C-NH₂ ~145-150 ppm

Experimental Workflows

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Cross_Coupling_Workflow start Start: Reaction Setup reactants Combine this compound, coupling partner, catalyst, ligand, and base in a reaction vessel. start->reactants inert Establish Inert Atmosphere (evacuate and backfill with Ar or N₂) reactants->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purify Product (Column Chromatography or Recrystallization) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for cross-coupling reactions.

General Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow start Start: Reaction Setup reactants Combine this compound, nucleophile, and base in a reaction vessel. start->reactants solvent Add Polar Aprotic Solvent reactants->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Pour into water, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for SNAr reactions.

References

A Comparative Guide to Organocatalysts in the Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective methods for the synthesis of functionalized benzoic acid derivatives is a cornerstone of modern organic chemistry, with wide-ranging implications for the pharmaceutical, agrochemical, and materials science industries. Organocatalysis has emerged as a powerful, metal-free approach to these transformations, offering mild reaction conditions and high levels of stereocontrol. This guide provides a comparative analysis of prominent organocatalyst classes—proline derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs)—for key reactions involving benzoic acid derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Organocatalysts

The choice of an organocatalyst is critical and depends on the specific transformation. Below, we compare the performance of different catalysts in key reactions for the functionalization of benzoic acid derivatives.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. The following table summarizes the performance of various chiral pyrrolidine-based organocatalysts in the Michael addition of α,α-disubstituted aldehydes to nitroolefins, a reaction often facilitated by a benzoic acid co-catalyst.

Catalyst/Co-catalystSubstrate (Nitroolefin)Yield (%)ee (%)Reference
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / Benzoic Acidβ-Nitrostyrene9889[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / Benzoic Acid4-Chloro-β-nitrostyrene9588[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / Benzoic Acid4-Methoxy-β-nitrostyrene9685[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether / Benzoic Acid2-Nitrovinylfuran8289[1]

Table 1: Performance of Chiral Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition. [1]

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic systems. Organocatalytic variants provide an enantioselective route to chiral indole derivatives. Below is a comparison of cinchona alkaloid-squaramide catalysts for the reaction of phenanthrenequinones and indoles.

CatalystSolventYield (%)ee (%)Reference
(S,S)-Dimethylaminocyclohexyl-squaramideCH₂Cl₂4540[2]
(R,R)-Dimethylaminocyclohexyl-squaramideCH₂Cl₂4235[2]

Table 2: Screening of Cinchona Alkaloid-Squaramide Catalysts in the Asymmetric Friedel-Crafts Reaction. [2]

Amidation of Benzoic Acid

The direct formation of amides from carboxylic acids and amines is a crucial transformation. Boric acid has been shown to be an effective and green organocatalyst for this reaction.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
12089[3]
108>90[3]
256>90[3]
505<90[3]

Table 3: Effect of Boric Acid Catalyst Loading on the Amidation of Benzoic Acid with Benzylamine. [3]

Experimental Protocols

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins

To a mixture of the nitroolefin (0.1 mmol), the α,α-disubstituted aldehyde (0.2 mmol), and the chiral pyrrolidine-based organocatalyst (0.01 mmol, 10 mol%), benzoic acid (0.01 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]

General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with Phenanthrenequinones

In a dried vial, the cinchona alkaloid-squaramide catalyst (10 mol%) is dissolved in the specified solvent (0.5 mL). To this solution, phenanthrenequinone (0.1 mmol) and indole (0.7 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the final product.[2]

Procedure for Boric Acid-Catalyzed Amidation of Benzoic Acid

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, benzoic acid (3.66 g, 0.03 mol), boric acid (at the desired molar percentage), and toluene (88 mL) are combined. The mixture is stirred for 10 minutes. Benzylamine (3.4 mL, 0.031 mol) is then added, and the mixture is heated to reflux until the theoretical amount of water is collected in the Dean-Stark trap. After cooling to room temperature, the mixture is poured into hexanes to precipitate the product, which is then collected by filtration.[3]

Visualizing Catalytic Pathways

To illustrate the underlying mechanisms and workflows, the following diagrams are provided.

Organocatalytic_Michael_Addition cluster_workflow Experimental Workflow Start Start Mix Reactants Mix Nitroolefin, Aldehyde, Catalyst, and Benzoic Acid Start->Mix Reactants Stir Stir at RT Mix Reactants->Stir Monitor Monitor by TLC Stir->Monitor Purify Purify by Column Chromatography Monitor->Purify End End Purify->End

A simplified workflow for the organocatalytic Michael addition.

Amidation_Catalytic_Cycle Benzoic_Acid Benzoic Acid Activated_Complex Activated Intermediate Benzoic_Acid->Activated_Complex Activation Boric_Acid Boric Acid (Catalyst) Boric_Acid->Activated_Complex Amide Amide Product Activated_Complex->Amide Nucleophilic Attack Amine Amine Amine->Amide Amide->Boric_Acid Catalyst Regeneration Water Water (byproduct) Amide->Water

Catalytic cycle for boric acid-catalyzed amidation.

Conclusion

The selection of an appropriate organocatalyst is a nuanced decision that requires careful consideration of the desired transformation, substrate scope, and desired level of stereocontrol. Proline derivatives and cinchona alkaloids are highly effective for a range of asymmetric transformations, often providing high enantioselectivities. For direct amidation reactions, simple and green catalysts like boric acid offer an excellent alternative. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies for preparing valuable benzoic acid derivatives.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Chloro-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 5-Chloro-2-iodobenzoic acid is a critical step in the path to reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Purity Assessment

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can be affected by unreacted starting materials, byproducts, and isomers formed during synthesis. Common impurities may include the starting material, 2-chlorobenzoic acid, the isomeric byproduct, 2-chloro-3-iodobenzoic acid, and the over-iodinated product, 2-chloro-3,5-diiodobenzoic acid. Accurate determination of purity is essential for stoichiometric calculations in subsequent reactions and to avoid the introduction of unwanted substances into the final product.

This guide explores several robust analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.

TechniquePrincipleInformation ProvidedSample ThroughputKey AdvantagesKey Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Purity (as % area), retention times of analyte and impurities.HighHigh precision and sensitivity, widely available.Requires a chromophore, quantification based on relative peak area can be inaccurate without reference standards for each impurity.
GC-MS Separation of volatile compounds followed by mass-based detection.Purity, identification of volatile impurities by mass spectrum.Moderate to HighHigh sensitivity and specificity for volatile compounds, provides structural information on impurities.Requires analyte to be volatile and thermally stable, or require derivatization.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity (wt%), structural confirmation, identification and quantification of impurities.Low to ModerateProvides absolute purity without a specific reference standard for the analyte, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
DSC Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Absolute purity of crystalline solids based on melting point depression.ModerateProvides absolute purity for crystalline solids, no solvent required.Only applicable to crystalline and thermally stable compounds, less effective for amorphous materials or compounds that decompose upon melting.

Experimental Data and Protocols

Below are detailed experimental protocols for each of the discussed analytical techniques, providing a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone technique for purity assessment in many laboratories due to its high resolution and sensitivity.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Relative Retention Time (RRT)
2-Chlorobenzoic Acid3.50.58
This compound 6.0 1.00
2-Chloro-3-iodobenzoic Acid6.81.13
2-Chloro-3,5-diiodobenzoic Acid8.21.37

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is often necessary.

Table 2: GC-MS Analysis of Derivatized Analytes

Compound (as TMS ester)Retention Time (min)Key Mass Fragments (m/z)
2-Chlorobenzoic Acid7.2139, 111, 75
This compound 10.5 265, 237, 111
2-Chloro-3-iodobenzoic Acid10.9265, 237, 111
2-Chloro-3,5-diiodobenzoic Acid13.8391, 363, 237

Experimental Protocol:

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of purity without the need for a specific standard of the analyte.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

CompoundProton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-3~7.8d
H-4~7.4dd
H-6~8.0d
2-Chlorobenzoic AcidAromatic H's7.3 - 7.9m
2-Chloro-3-iodobenzoic AcidH-4~7.6t
H-5~7.3d
H-6~7.9d
2-Chloro-3,5-diiodobenzoic AcidH-4~8.2d
H-6~8.4d

Experimental Protocol:

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound and 5-10 mg of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s).

    • Number of Scans: 8-16.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity (P) in weight percent (w/w) is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Differential Scanning Calorimetry (DSC)

DSC is an excellent method for determining the absolute purity of crystalline materials.

Table 4: Thermal Analysis Data

CompoundMelting Point (°C)Purity by DSC (mol%)
This compound 157-161 >99.5

Experimental Protocol:

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Measurement Conditions:

    • Temperature Program: Heat from 120 °C to 180 °C at a slow heating rate (e.g., 1 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most instrument software has a built-in purity analysis module.

Visualizing the Workflow and Decision Process

To further aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Assessment start Synthesized this compound dissolve Dissolve in Appropriate Solvent start->dissolve dsc DSC Analysis start->dsc (Directly for solid sample) filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis (with Derivatization) filter->gcms qnmr qNMR Analysis filter->qnmr process_hplc Integrate Chromatogram Calculate % Area Purity hplc->process_hplc process_gcms Analyze Mass Spectra Identify Impurities gcms->process_gcms process_qnmr Integrate Spectra Calculate Absolute Purity (wt%) qnmr->process_qnmr process_dsc Analyze Thermogram Calculate Absolute Purity (mol%) dsc->process_dsc report Final Purity Report process_hplc->report process_gcms->report process_qnmr->report process_dsc->report

Caption: Experimental workflow for the purity assessment of this compound.

decision_tree start Start: Purity Assessment Needed q1 Need Absolute Purity? start->q1 q2 Is the sample crystalline and thermally stable? q1->q2 Yes ans_hplc Use HPLC-UV (for relative purity) q1->ans_hplc No ans_qnmr Use qNMR q2->ans_qnmr No ans_dsc Use DSC q2->ans_dsc Yes q3 Are impurities volatile or derivatizable? q3->ans_qnmr No, consider qNMR for structural info ans_gcms Use GC-MS q3->ans_gcms Yes ans_hplc->q3

Caption: Decision tree for selecting an appropriate purity assessment method.

Conclusion

The purity assessment of synthesized this compound can be effectively performed using a variety of analytical techniques. HPLC-UV is a reliable method for routine purity checks, while GC-MS offers excellent capabilities for identifying volatile impurities. For obtaining absolute purity, qNMR and DSC are powerful, orthogonal techniques. The choice of method should be guided by the specific requirements of the research and the properties of the synthesized material. By employing the appropriate analytical strategy, researchers can ensure the quality and integrity of their chemical intermediates, leading to more reliable and successful drug discovery and development outcomes.

benchmarking the efficiency of different 5-Chloro-2-iodobenzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking of Synthesis Routes for 5-Chloro-2-iodobenzoic Acid

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block, notable for its dual halogenated structure that allows for selective functionalization in the development of novel compounds.[1] This guide provides a comparative analysis of various synthesis routes to this important intermediate, offering a quantitative and qualitative assessment of their efficiencies based on reported experimental data.

The primary synthetic pathways to this compound originate from several commercially available starting materials. The choice of route often depends on a balance of factors including yield, purity, cost of reagents, reaction conditions, and scalability. Below, we delve into the specifics of four distinct and commonly cited methods.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the different synthetic approaches to this compound, providing a clear comparison of their reported efficiencies.

Starting MaterialKey IntermediatesOverall Yield (%)Final Purity (%)Reference
2-Chloro-5-aminobenzoic acidDiazonium salt93.799.6[2][3][4][5]
2-Chlorobenzoic acid-56.25 - 59.5>99.8[6]
o-Chlorobenzoic acid2-Chloro-5-nitrobenzoic acid, 2-Chloro-5-aminobenzoic acid~89.7 (calculated from steps)Not explicitly stated for final product, intermediate purities are high[3][4]
Methyl anthranilate2-Amino-5-iodobenzoic acid methyl ester, 2-Chloro-5-iodobenzoic acid methyl ester64 - 8095 - 98[7][8]

Detailed Experimental Protocols and Workflow Diagrams

For researchers looking to replicate or adapt these syntheses, detailed experimental protocols are essential. This section outlines the methodologies for each of the benchmarked routes and includes workflow diagrams generated using Graphviz to visually represent the process.

Route 1: From 2-Chloro-5-aminobenzoic acid via Diazotization

This route is a direct and high-yielding method. It involves the diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine.

Experimental Protocol:

  • To a solution of 20% aqueous sulfuric acid (2000 g), add 2-chloro-5-aminobenzoic acid (123 g) while maintaining the temperature between 0 and 10 °C.

  • Slowly add an aqueous solution of sodium nitrite (51 g in 200 g of water) dropwise to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add urea (1.2 g) and cool the mixture to 0 °C.

  • Rapidly add a solution of potassium iodide (130 g in 500 g of water) and stir until gas evolution ceases, then continue stirring for an additional 30 minutes.

  • Filter the reaction mixture and wash the collected brown solid with water (200 g).

  • Dissolve the solid in ethyl acetate (400 g) and wash sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).

  • Dry the organic phase with magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene (400 mL) by heating to 80 °C, followed by cooling to 0-5 °C to yield a pale yellow solid of this compound (191 g).[2][3][4][5]

G start Start: 2-Chloro-5-aminobenzoic acid in H2SO4 diazotization Diazotization: Add NaNO2 solution (0-10 °C) start->diazotization quenching Quenching: Add Urea (0 °C) diazotization->quenching iodination Iodination: Add KI solution quenching->iodination filtration1 Filtration & Washing iodination->filtration1 extraction Dissolution in Ethyl Acetate & Washes filtration1->extraction drying Drying & Concentration extraction->drying crystallization Recrystallization from Toluene drying->crystallization end End Product: This compound crystallization->end G start Start: 2-Chlorobenzoic acid, Iodine, (NH4)2S2O8 in Acetic Acid reaction Heating start->reaction filtration Filtration & Washing reaction->filtration purification Purification (e.g., Recrystallization) filtration->purification end End Product: This compound purification->end G start Start: o-Chlorobenzoic acid nitration Nitration: HNO3, H2SO4 (-5 to 5 °C) start->nitration intermediate1 Intermediate: 2-Chloro-5-nitrobenzoic acid nitration->intermediate1 reduction Reduction intermediate1->reduction intermediate2 Intermediate: 2-Chloro-5-aminobenzoic acid reduction->intermediate2 diazotization Diazotization & Iodination (as in Route 1) intermediate2->diazotization end End Product: This compound diazotization->end G start Start: Methyl Anthranilate iodination Iodination start->iodination intermediate1 Intermediate: Methyl 2-amino-5-iodobenzoate iodination->intermediate1 sandmeyer Sandmeyer Reaction: Diazotization & Chlorination intermediate1->sandmeyer intermediate2 Intermediate: Methyl 2-chloro-5-iodobenzoate sandmeyer->intermediate2 hydrolysis Hydrolysis: NaOH, Ethanol, Water intermediate2->hydrolysis acidification Acidification with HCl hydrolysis->acidification end End Product: This compound acidification->end

References

A Researcher's Guide to Cross-Reactivity Studies of 5-Chloro-2-iodobenzoic Acid Analogs: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting cross-reactivity studies on analogs of 5-Chloro-2-iodobenzoic acid. In the absence of publicly available experimental data on this specific compound and its analogs, this document presents a hypothetical study design, detailed experimental protocols, and illustrative data to guide researchers in this area. The principles and methodologies described are widely applicable in the fields of drug discovery, diagnostics, and analytical chemistry.

The development of therapeutic antibodies and other biologics necessitates a thorough evaluation of their binding specificity to prevent off-target effects and potential toxicity.[1][2][3] Tissue cross-reactivity (TCR) studies are a crucial component of the preclinical safety assessment for investigational new drugs, helping to identify unintended binding to various tissues.[1][2][4] For small molecules like this compound, which serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the potential for its analogs to cross-react with a target antibody or receptor is critical for the development of specific assays and for assessing potential off-target biological activity.

Hypothetical Cross-Reactivity Study Design

A common and effective method for assessing the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[5][6][7] This assay measures the ability of structural analogs to compete with the target analyte (this compound) for binding to a specific antibody.

1. Selection of Hypothetical Analogs:

To establish a structure-activity relationship (SAR), a panel of analogs with systematic structural modifications would be selected. These modifications can reveal which parts of the molecule are critical for antibody recognition.

  • Parent Compound: this compound

  • Analog 1 (Positional Isomer): 2-Chloro-5-iodobenzoic acid - To assess the impact of substituent positions.

  • Analog 2 (Halogen Substitution): 5-Bromo-2-iodobenzoic acid - To evaluate the effect of changing the halogen at position 5.

  • Analog 3 (Halogen Substitution): 5-Chloro-2-bromobenzoic acid - To evaluate the effect of changing the halogen at position 2.

  • Analog 4 (Loss of Halogen): 2-Iodobenzoic acid - To determine the contribution of the chloro group to binding.

  • Analog 5 (Loss of Halogen): 5-Chlorobenzoic acid - To determine the contribution of the iodo group to binding.

  • Analog 6 (Parent Core): Benzoic acid - To assess the contribution of the core structure.

2. Principle of Competitive ELISA:

In this assay format, a conjugate of this compound and a protein (e.g., bovine serum albumin, BSA) is immobilized on the surface of a microplate well. A limited amount of a specific antibody against this compound is then added to the well along with the test sample containing the free analyte (either the parent compound for the standard curve or an analog for cross-reactivity testing). The free analyte in the sample competes with the immobilized analyte for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added. Finally, a substrate is added that produces a measurable signal (e.g., color change) upon reaction with the enzyme. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.[7]

Data Presentation: Hypothetical Cross-Reactivity Data

The results of a cross-reactivity study are typically presented in a table summarizing the 50% inhibitory concentration (IC50) and the cross-reactivity percentage for each analog. The IC50 is the concentration of the analog required to inhibit 50% of the antibody binding to the immobilized antigen.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

CompoundStructural ModificationHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
This compound Parent Compound 10 100
Analog 1: 2-Chloro-5-iodobenzoic acidPositional Isomer5020
Analog 2: 5-Bromo-2-iodobenzoic acidChloro to Bromo at C51566.7
Analog 3: 5-Chloro-2-bromobenzoic acidIodo to Bromo at C28012.5
Analog 4: 2-Iodobenzoic acidRemoval of Chloro2005
Analog 5: 5-Chlorobenzoic acidRemoval of Iodo10001
Analog 6: Benzoic acidRemoval of Halogens>10,000<0.1

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols

Below is a detailed protocol for a hypothetical competitive ELISA to determine the cross-reactivity of this compound analogs.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate

  • Specific primary antibody (e.g., rabbit anti-5-Chloro-2-iodobenzoic acid)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • This compound standard

  • Analog compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer to a predetermined optimal concentration. Add 100 µL of the diluted conjugate to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each analog in assay buffer.

    • Add 50 µL of the standard or analog solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Discard the solutions and wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating (Antigen-BSA Conjugate) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., Milk Powder) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competition (Sample/Standard + Primary Ab) Wash2->Competition Wash3 6. Washing Competition->Wash3 SecondaryAb 7. Add Secondary Ab (HRP-conjugated) Wash3->SecondaryAb Wash4 8. Washing SecondaryAb->Wash4 Substrate 9. Add Substrate (e.g., TMB) Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_Inhibitor Inhibitor (e.g., IκB) Kinase2->TF_Inhibitor Phosphorylation & Degradation TF Transcription Factor (e.g., NF-κB) DNA DNA TF->DNA Translocation Gene Target Gene (e.g., Inflammatory Cytokines) DNA->Gene Transcription Ligand 5-Chloro-2-iodobenzoic acid analog Ligand->Receptor Binding

Caption: Hypothetical pro-inflammatory signaling pathway modulated by benzoic acid analogs.

Interpretation of Results and Conclusion

The hypothetical data suggests that the presence and position of both the chloro and iodo groups are critical for high-affinity antibody binding. The removal of either halogen (Analogs 4 and 5) or changing their positions (Analog 1) significantly reduces cross-reactivity. This indicates a high degree of specificity of the hypothetical antibody for the parent compound. Such information is vital for developing a highly specific diagnostic or analytical assay.

In a drug development context, if this compound were a pharmacologically active molecule, low cross-reactivity of its metabolites or related compounds would be desirable to minimize off-target effects. Conversely, if a broader activity against a family of targets is desired, analogs with higher cross-reactivity might be of interest.

This guide provides a foundational framework for approaching cross-reactivity studies of this compound and its analogs. While the data and specific analogs are hypothetical, the described methodologies and principles are standard in the field and can be adapted for the investigation of a wide range of small molecules.

References

A Comparative Guide to LC-MS/MS Analysis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of halogenated benzoic acids is crucial in diverse fields, from environmental monitoring to pharmaceutical development. As metabolites of various industrial chemicals and active pharmaceutical ingredients, their presence and concentration can have significant implications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these compounds due to its high sensitivity and selectivity, especially in complex matrices.

This guide provides an objective comparison of different LC-MS/MS methodologies for the analysis of halogenated benzoic acids, supported by experimental data from various studies. It aims to assist researchers in selecting and developing optimal analytical methods for their specific needs.

Performance Comparison of LC-MS/MS Methods

The performance of an LC-MS/MS method is influenced by several factors, including the choice of chromatographic column, mobile phase composition, and the type of mass spectrometer and ionization source. Below is a summary of quantitative data from various studies, showcasing the capabilities of different approaches.

Fluorinated Benzoic Acids

Fluorinated benzoic acids (FBAs) are often used as tracers in hydrological studies and can be indicative of the degradation of fluorinated pharmaceuticals.

Analyte GroupLC ColumnLOQ Range (ppb)Linearity (r²)Key Methodological Features
17 Fluorobenzoic AcidsC180.09 - 14.1>0.99UHPLC-MS/MS with ESI in negative mode. Rapid 4-minute analysis time.[1]
15 Fluorobenzoic AcidsNot specifiedGeneral detection limit of 1 µg/L (1 ppb)Not specifiedDirect determination in groundwater with ESI being more sensitive than APCI.[2]
3-Fluorobenzoic AcidNot specified6-44 ng/L (0.006 - 0.044 ppb)Not specifiedMethod involved SPE and derivatization for GC-MS, but highlights the potential sensitivity for trace analysis.[3]
19 Fluorobenzoic AcidsC180.01 - 0.05 ng/mL (ppb)Not specifiedOptimized SPE for salt-rich water samples, achieving a 10-20 fold increase in sensitivity.[4]
Chlorinated, Brominated, and Iodinated Benzoic Acids

Data for chloro-, bromo-, and iodo-substituted benzoic acids is often found in the context of disinfection byproducts, environmental contaminants, or metabolites of pharmaceuticals.

Analyte TypeLC ColumnLOQLinearity (r²)Key Methodological Features
Brominated Benzoic AcidNot specified0.5 ppm> 0.99General performance characteristic for LC-MS/MS.
Iodinated CompoundsNot specified0.7 - 21 ng/L> 0.99High sensitivity and selectivity noted for complex matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the LC-MS/MS analysis of halogenated benzoic acids.

General Protocol for Fluorinated Benzoic Acids Analysis

This protocol is based on a validated UHPLC-MS/MS method for the analysis of 17 fluorobenzoic acids.[1]

  • Sample Preparation: Samples are typically diluted in the initial mobile phase. For complex matrices like groundwater or biological fluids, solid-phase extraction (SPE) may be necessary to remove interferences and pre-concentrate the analytes.[4]

  • Liquid Chromatography:

    • Instrument: A UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 3.0 x 50 mm, 1.8 µm) is commonly used.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: Approximately 0.5 mL/min.

    • Injection Volume: 3 µL.[1]

  • Mass Spectrometry:

    • Instrument: A tandem quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for its high efficiency in ionizing acidic compounds.[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the deprotonated precursor ion ([M-H]⁻) to a specific product ion.

Comparison of Chromatographic Columns: C18 vs. Phenyl-Hexyl

The choice of stationary phase can significantly impact the selectivity of the separation.

  • C18 (Octadecyl): This is the most common reversed-phase chemistry, offering excellent retention for a wide range of nonpolar to moderately polar compounds. It is a robust and reliable choice for general-purpose analysis of halogenated benzoic acids.[1][4]

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the benzoic acids. This can be particularly useful for resolving isomers that are difficult to separate on a C18 column. The choice between C18 and Phenyl-Hexyl often depends on the specific isomers being analyzed and the complexity of the sample matrix.

Visualizing the Analytical Workflow

A diagram of the general experimental workflow provides a clear overview of the analytical process.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Extraction Solid-Phase Extraction (SPE) or Dilution Sample->Extraction LC UHPLC Separation (C18 or Phenyl-Hexyl Column) Extraction->LC Ionization Ionization Source (ESI Negative Mode) LC->Ionization MS Tandem Mass Spectrometry Detection MRM Detection MS->Detection Ionization->MS Quant Quantification (Calibration Curve) Detection->Quant Report Reporting Quant->Report

Caption: General workflow for the LC-MS/MS analysis of halogenated benzoic acids.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the analytical methodology itself, a logical diagram can illustrate the decision-making process for method selection.

Method_Selection Analyte Target Analytes (Halogenated Benzoic Acids) Method LC-MS/MS Method Selection Analyte->Method Matrix Sample Matrix Complexity Matrix->Method Sensitivity Required Sensitivity Sensitivity->Method Column Column Chemistry (C18, Phenyl-Hexyl, etc.) Method->Column Ionization Ionization Source (ESI vs. APCI) Method->Ionization MS_Platform Mass Spectrometer (Triple Quad, Q-TOF, etc.) Method->MS_Platform

Caption: Decision tree for selecting an appropriate LC-MS/MS method.

References

Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-iodobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-2-iodobenzoic acid (CAS No: 13421-00-6), ensuring compliance with safety regulations and promoting a secure working environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and is harmful if swallowed.

Key Hazard Information:

Hazard CategoryClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/IrritationCategory 2P280, P305+P351+P338
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)P261, P271, P304+P340, P319
Acute toxicity, oralHarmful if swallowedP264, P270

This data is a summary from multiple safety data sheets. Users should always refer to the specific SDS provided with their product for the most accurate information.

Essential PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[2]

  • Body Protection: A complete suit protecting against chemicals is recommended.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical in household trash or into the sewage system.[3]

Step 1: Segregation and Collection

  • Identify as Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of chlorine and iodine.[4] It must be segregated from non-halogenated waste streams.[4]

  • Use Designated Waste Containers: Collect waste this compound in a designated, properly labeled container for halogenated organic waste.[4] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]

  • Avoid Mixing: Do not mix this compound with other waste in the same container unless you are certain of their compatibility.[3] Incompatible materials can lead to hazardous reactions.

Step 2: Preparing for Disposal

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name "this compound" and any associated hazard symbols.[3] Do not overwrite existing labels.[3]

  • Container Integrity: Check that the waste container is not leaking and the exterior is clean.[3] Do not fill the container to more than 90% of its capacity to allow for expansion.[3]

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on collection schedules and any additional internal procedures.

Step 3: Professional Disposal

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed professional waste disposal service.[2][5]

  • Incineration: A common and recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This should only be performed by a qualified waste disposal facility.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[2]

  • Containment and Cleanup: Sweep up the solid material, taking care to avoid generating dust, and shovel it into a suitable, closed container for disposal.[1][2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow for this compound

A Start: this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the material a spill? B->C D Follow Spill Management Protocol: - Evacuate and Ventilate - Contain and Sweep Up - Place in Labeled Container C->D Yes E Collect in a Designated Halogenated Organic Waste Container C->E No F Ensure Container is: - Properly Labeled - Tightly Closed - Stored in a Cool, Dry, Ventilated Area D->F E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Arrange for Disposal by a Licensed Professional Waste Service G->H I End: Proper Disposal via Chemical Incineration H->I

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 5-Chloro-2-iodobenzoic acid (CAS No. 13421-00-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate rigorous safety precautions. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also classify the isomer 2-Chloro-5-iodobenzoic acid as toxic if swallowed (H301), causing serious eye damage (H318), and being very toxic to aquatic life (H400).[3][4] Therefore, adherence to the following PPE guidelines is mandatory.

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Specification Rationale & Source
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or splash risks.[3][5]Protects against serious eye irritation and damage.[1][3][5]
Skin Protection Chemical-resistant gloves (must be inspected before use). A complete protective suit or lab coat to prevent skin exposure.[3][5][6]Prevents skin contact which can cause irritation.[1][5] Contaminated clothing must be removed and washed before reuse.[1][2]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1][2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[5]Mitigates the risk of respiratory tract irritation.[1][2] Required when dust formation is unavoidable.[3][6]

Operational Plan: Standard Handling Protocol

Safe handling requires careful planning and execution from preparation to disposal. Always handle this compound inside a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation and Risk Assessment:

    • Before beginning work, review the Safety Data Sheet (SDS).[1][2][3][5]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transferring the solid, within the fume hood to avoid dust formation and inhalation.[3][5]

    • Avoid contact with skin and eyes.[3]

    • Use spatulas and other equipment carefully to prevent generating dust.

    • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[2][3][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling the material.[1][2]

    • Clean the work area, ensuring all residues are collected for proper disposal.

    • Doff PPE carefully to avoid contaminating skin.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_completion Work Completion a Review Safety Data Sheet (SDS) b Verify Fume Hood & Safety Shower/Eyewash a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Weigh & Transfer Chemical c->d e Perform Experimental Work d->e f Keep Container Tightly Closed e->f g Clean Work Area & Equipment f->g h Segregate & Label Waste g->h i Doff PPE & Wash Hands h->i end Store Chemical or Dispose of Empty Container i->end

Caption: Standard workflow for handling this compound.

Emergency Plan: Accidental Spill Response

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure:

    • Evacuate non-essential personnel from the immediate spill area.[3][6]

    • Ensure adequate ventilation.

  • Assess and Protect:

    • Wear all necessary PPE, including respiratory protection, before entering the area.[3][6]

    • Avoid breathing dust or vapors.[2][3]

  • Containment & Cleanup:

    • Prevent the spill from entering drains or waterways.[3][6]

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[3][5]

  • Decontamination & Disposal:

    • Clean the spill area thoroughly.

    • Dispose of the collected waste and contaminated materials through a licensed professional waste disposal service.[3]

G cluster_immediate Immediate Actions cluster_cleanup Cleanup (Full PPE Required) cluster_final Final Steps spill Spill Occurs! a Alert others & Evacuate Area spill->a b Ensure Proper Ventilation a->b c Don Full PPE (incl. Respiratory Protection) b->c d Prevent Entry into Drains c->d e Sweep/Shovel into Labeled Container (Avoid Creating Dust) d->e f Decontaminate Spill Area e->f g Dispose of Waste via Approved Channels f->g end Report Incident g->end

Caption: Emergency response procedure for a this compound spill.

Disposal Plan

Waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Collection: Collect surplus material and residues in a suitable, closed, and clearly labeled container.[3][5]

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal company.[3] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: Do not allow the product to enter drains or the environment.[3][6] Disposal must be in accordance with all applicable federal, state, and local regulations.[2]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.